molecular formula C2H2IN3O B3048167 4-Iodo-1,2,5-oxadiazol-3-amine CAS No. 159013-89-5

4-Iodo-1,2,5-oxadiazol-3-amine

Cat. No.: B3048167
CAS No.: 159013-89-5
M. Wt: 210.96 g/mol
InChI Key: PUUUWZMEKKWRPU-UHFFFAOYSA-N
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Description

4-Iodo-1,2,5-oxadiazol-3-amine, registered under CAS number 159013-89-5, is a high-purity chemical reagent with the molecular formula C₂H₂IN₃O and a molecular weight of 210.96 g/mol . This compound features a 1,2,5-oxadiazole heterocycle, also known as a furazan, which is annulated with an iodine atom and an amine group at the 3- and 4- positions. This structure makes it a versatile and valuable building block in organic synthesis and medicinal chemistry. The primary research value of this compound lies in its role as a synthetic intermediate. The iodine substituent is an excellent leaving group, making the molecule a prime candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecular architectures . Researchers can exploit this reactivity to synthesize novel, disubstituted 1,2,5-oxadiazole derivatives for screening and development in various fields. Derivatives of the 1,2,5-oxadiazole scaffold are investigated in diverse scientific areas. In materials science, they are explored as High Energy Density Materials (HEDMs) . In pharmaceutical research, the 1,2,5-oxadiazole ring is known to exhibit cytotoxic properties, making it a pharmacophore of interest in the design of new bioactive molecules . As such, this compound serves as a crucial starting material for constructing compounds aimed at these and other cutting-edge applications. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2IN3O/c3-1-2(4)6-7-5-1/h(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUUWZMEKKWRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423614
Record name 4-iodo-1,2,5-oxadiazol-3-amine
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Molecular Weight

210.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-89-5
Record name 4-iodo-1,2,5-oxadiazol-3-amine
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Record name 4-iodo-1,2,5-oxadiazol-3-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-amino-4-iodofurazan: Synthesis, Properties, and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-iodofurazan is a specialized heterocyclic compound that, while not extensively documented in commercial catalogs, holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. The furazan ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is a well-established pharmacophore and a building block for energetic materials. The introduction of an amino group and an iodine atom at the 3 and 4 positions, respectively, imparts unique chemical properties that can be exploited for further molecular elaboration. This guide provides a comprehensive overview of 3-amino-4-iodofurazan, including its probable synthesis, predicted properties, and a detailed analysis of its potential hazards, along with recommended safety protocols for its handling and use in a laboratory setting.

Molecular Structure and Identification

As of the latest literature review, a specific CAS number for 3-amino-4-iodofurazan has not been assigned, indicating its status as a novel or non-commercial compound. Its identity is therefore defined by its chemical structure and nomenclature.

Structure:

Caption: Chemical structure of 3-amino-4-iodofurazan.

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis would likely proceed via a diazotization-iodination reaction, a common method for introducing iodine onto an aromatic ring activated by an amino group.

synthesis_workflow Figure 2: Proposed Synthesis Workflow for 3-amino-4-iodofurazan DAF 3,4-Diaminofurazan (DAF) (CAS: 17220-38-1) Diazotization Diazotization (e.g., NaNO2, H2SO4, low temp) DAF->Diazotization Iodination Iodination (e.g., KI) Diazotization->Iodination Product 3-amino-4-iodofurazan Iodination->Product

Caption: A plausible synthetic route from 3,4-diaminofurazan.

Experimental Protocol (Hypothetical):

  • Diazotization: 3,4-diaminofurazan (DAF) would be dissolved in a suitable acidic medium, such as dilute sulfuric acid, and cooled to a low temperature (typically 0-5 °C) in an ice bath. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt intermediate. The weak basicity of the amino groups on the furazan ring may necessitate carefully controlled reaction conditions.[1]

  • Iodination: A solution of potassium iodide would then be added to the reaction mixture. The diazonium group is a good leaving group and would be displaced by the iodide ion.

  • Work-up and Purification: The reaction mixture would likely be allowed to warm to room temperature, followed by extraction with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Causality of Experimental Choices:

  • Low Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures, hence the strict temperature control.

  • Acidic Medium: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the active diazotizing agent.

  • Potassium Iodide: This is a common and effective source of the iodide nucleophile for replacing the diazonium group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-amino-4-iodofurazan based on the known properties of its parent compound, 3,4-diaminofurazan, and the influence of the iodo-substituent.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂H₂IN₃OBased on chemical structure.
Molecular Weight ~210.96 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solid.Similar to other aminofurazan derivatives.[2]
Melting Point Likely higher than 3,4-diaminofurazan (178-183 °C) due to increased molecular weight and potential for stronger intermolecular interactions.The iodine atom increases molecular weight and polarizability.
Solubility Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, acetone).The amino group provides some polarity, but the overall molecule is largely nonpolar.
Stability Potentially sensitive to heat, shock, and friction. May be light-sensitive.Furazan derivatives, especially those with nitrogen-rich functional groups, can be energetic materials.[3][4][5] Organic iodides can be light-sensitive.

Safety and Hazard Analysis

A formal Safety Data Sheet (SDS) for 3-amino-4-iodofurazan is unavailable. Therefore, a comprehensive hazard assessment must be constructed by considering the hazards associated with its constituent parts: the furazan ring, the amino group, and the iodo-substituent.

Hazard Identification and Mitigation
Hazard ClassPotential RisksRecommended Mitigation Measures
Acute Toxicity (Oral) Harmful if swallowed.[6][7]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[6][7]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation.[6][7]Handle in a well-ventilated area, preferably in a chemical fume hood.
Energetic Properties As a nitrogen-rich heterocyclic compound, it may be explosive under certain conditions (heat, shock, friction). The presence of the iodo group may further sensitize the molecule.Handle with extreme care. Use small quantities. Avoid grinding, scraping, or subjecting the material to sudden impact. Use non-sparking tools.
Hazards of Organic Iodine Compounds Organic iodine compounds can be toxic and may cause skin and respiratory irritation.[8][9] Inhalation or absorption may lead to systemic effects. Iodine and its compounds can affect the thyroid.[10]In addition to standard PPE, consider using a respirator for dusty operations.
GHS Hazard Pictograms (Predicted)

Based on the hazard assessment of the parent compound 3,4-diaminofurazan, the following GHS pictograms are likely applicable:

  • Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

  • Exploding Bomb: Due to the potential energetic nature of the furazan ring with an iodo-substituent.

Safe Handling and Storage Protocols

The following protocols are recommended for handling 3-amino-4-iodofurazan in a research laboratory setting.

Personal Protective Equipment (PPE)

PPE_workflow Figure 3: Recommended Personal Protective Equipment (PPE) Start Handling 3-amino-4-iodofurazan Gloves Chemical-resistant gloves (e.g., Nitrile) Start->Gloves Eyewear Safety glasses with side shields or chemical goggles Start->Eyewear Clothing Flame-resistant lab coat Start->Clothing Hood Work in a certified chemical fume hood Start->Hood End Safe Handling Gloves->End Eyewear->End Clothing->End Hood->End

Caption: Essential PPE for handling 3-amino-4-iodofurazan.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[11][12]

  • Light Sensitivity: To mitigate potential light-sensitivity of the iodo-group, store in an amber vial or a light-blocking secondary container.

Spill and Waste Disposal
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-amino-4-iodofurazan presents as a molecule of interest for advanced chemical synthesis due to its unique combination of functional groups on a reactive furazan core. While its specific properties and hazards are not yet fully characterized, a thorough analysis of related compounds allows for the formulation of robust safety protocols. Researchers and drug development professionals should approach the synthesis and handling of this compound with the utmost caution, adhering to the stringent safety measures outlined in this guide. As with any novel compound, it is imperative to start with small-scale experiments and to continuously reassess the risks as more information becomes available.

References

  • Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of 3-amino-4-nitrofurazan by an improved method. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-Diaminofurazan, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Synthetic method of 3-amino-4-hydroxyfurazan. (n.d.). Google Patents.
  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (2025). PubMed. Retrieved from [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). MDPI. Retrieved from [Link]

  • Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

  • 3,4-Diaminofurazan | C2H4N4O | CID 537677. (n.d.). PubChem. Retrieved from [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. Retrieved from [Link]

  • Nitrogen gas and oxygen safety: A guide to risks and precautions. (n.d.). Atlas Copco. Retrieved from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Nitrogen Gas Safety Precautions - Is Nitrogen Dangerous? (2019). Generon. Retrieved from [Link]

  • Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine | I2 | CID 807. (n.d.). PubChem. Retrieved from [Link]

  • ATSDR Iodine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. (2013). University of Pittsburgh. Retrieved from [Link]

  • Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Radiology. Retrieved from [Link]

  • Nitrogen Gas Safety Precautions: What You Need to Know. (2018). ECS Tuning. Retrieved from [Link]

  • Use Nitrogen Safely. (n.d.). Air Products. Retrieved from [Link]

  • Student safety sheets 56 Iodine. (n.d.). CLEAPSS. Retrieved from [Link]

  • 3,4-Diaminofurazan - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

Sources

The Iodine Pivot: 3-Amino-4-Iodofurazan in High-Energy Density Materials

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and strategic utility of 3-amino-4-iodofurazan (AIF) in the field of energetic materials.

Executive Summary: The Strategic Imperative

In the architecture of High-Energy Density Materials (HEDMs), the furazan ring (1,2,5-oxadiazole) is a "privileged scaffold" due to its high positive heat of formation (+215 kJ/mol) and high nitrogen content. However, the historical challenge has been functionalization . While 3,4-diaminofurazan (DAF) is a stable starting material, converting it into complex, bridged structures often required harsh oxidation steps that compromised yield or safety.

3-Amino-4-iodofurazan (AIF) represents a critical "pivot point" in this chemistry. Unlike its nitro- or azido- counterparts, the iodine atom provides two distinct advantages:

  • Crystal Density: The heavy iodine atom significantly boosts the crystal density of the intermediate (approx. 2.3 g/cm³ for pure iodofurazans), a key parameter for detonation velocity.

  • Synthetic Versatility: The C–I bond is uniquely susceptible to Palladium-catalyzed cross-coupling (Heck, Sonogashira, Suzuki), allowing researchers to build C–C bridged energetic backbones rather than the traditional, less stable N=N (azo) or N=N(O) (azoxy) bridges.

Synthetic Evolution: The Sheremetev Breakthrough

The history of amino-iodofurazan is inextricably linked to the work of the Russian Academy of Sciences, specifically the team led by Aleksei B. Sheremetev .

The Pre-2004 Stagnation

Before the early 2000s, introducing halogens onto the furazan ring was notoriously difficult. The electron-deficient nature of the furazan ring deactivates it toward electrophilic substitution. Standard halogenation methods failed or resulted in ring cleavage. Researchers were forced to rely on 3-amino-4-nitrofurazan (ANF), which, while energetic, offered limited coupling pathways.

The "One-Pot" Solution (2004)

The paradigm shifted with Sheremetev’s development of a one-pot diazotization-iodination protocol. Instead of isolating the unstable diazonium salt, the method utilized a specific solvent system to stabilize the intermediate long enough for the iodine displacement to occur.

The Mechanism:

  • Diazotization: 3,4-Diaminofurazan (DAF) is treated with sodium nitrite (NaNO₂) in acid.

  • Displacement: In the presence of Potassium Iodide (KI) or molecular Iodine (I₂), the diazonium group (-N₂⁺) is displaced by iodine via a Sandmeyer-type mechanism.

  • Selectivity: The protocol can be tuned to produce mono-iodo (AIF) or di-iodo (DIF) variants.

Visualization: The Synthesis Pathway

The following diagram illustrates the transformation from DAF to AIF and its subsequent divergence into high-value energetic derivatives.

G DAF 3,4-Diaminofurazan (DAF) Diazonium [Diazonium Intermediate] Unstable DAF->Diazonium NaNO2 / H+ AIF 3-Amino-4-Iodofurazan (AIF) Density: ~2.3 g/cm³ Diazonium->AIF KI / I2 (Sheremetev Protocol) Coupling Pd-Catalyzed Coupling (Heck/Sonogashira) AIF->Coupling C-C Bond Formation Biocides Iodine-Release Biocidal Energetics AIF->Biocides Thermal Release Bridged Bis-Furazan Backbones Coupling->Bridged

Figure 1: The synthetic pathway establishing AIF as a gateway to advanced energetic architectures.

Technical Protocol: Synthesis of 3-Amino-4-Iodofurazan

Note: This protocol is based on the principles established in Sheremetev et al. (2004) and subsequent optimizations. It involves handling energetic materials and must be performed in a safety-certified laboratory.

Materials
  • Precursor: 3,4-Diaminofurazan (DAF)[1][2]

  • Reagents: Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Hydrochloric Acid (HCl), Acetonitrile (MeCN).

  • Safety: Blast shield, conductive flooring, grounding straps. DAF is an energetic material.[2][3][4][5][6][7]

Step-by-Step Methodology
StepActionCritical Control Point (Causality)
1. Solvation Dissolve DAF (10 mmol) in 50% aqueous H₂SO₄ or HCl.Temp < 5°C. High temperatures during dissolution can initiate premature ring decomposition.
2. Diazotization Add NaNO₂ (11 mmol) solution dropwise over 30 mins.Maintain < 5°C. The diazonium intermediate is thermally unstable. Rapid addition causes exotherms that destroy the cation.
3. Iodination Add solution of KI (15 mmol) in water slowly.Gas Evolution. Nitrogen gas (N₂) will evolve vigorously. Allow gas to escape to prevent pressure buildup.
4. Digestion Allow mixture to warm to Room Temp (20-25°C) for 2 hours.Ensures complete displacement of the N₂ group by Iodine.
5. Isolation Neutralize with NaHCO₃, extract with Ethyl Acetate.pH Control. Acidic residues can destabilize the final product during storage.
6. Purification Recrystallize from ethanol/water.Removes traces of di-iodo byproducts which increase sensitivity.

The Pivot: From Synthesis to Application

Why go through the trouble of iodination? The answer lies in reactivity profiles .

Comparison of Halofurazans

The following table highlights why the Iodo-variant is superior for modern material synthesis compared to Chloro- or Bromo- analogues.

Property3-Amino-4-Chlorofurazan3-Amino-4-Iodofurazan (AIF)Strategic Advantage of AIF
Bond Strength C–Cl (Strong)C–I (Weak)Facilitates oxidative addition in Pd-cycles.
Density ~1.7 g/cm³~2.3 g/cm³Higher crystal density improves detonation velocity (D).
Reactivity Nucleophilic SubstitutionCross-Coupling (Heck)Allows construction of C–C bridges rather than just ether/amine bridges.
Leaving Group PoorExcellentEnables rapid substitution with azides to form high-nitrogen compounds .
Case Study: Energetic Biocides

A niche but vital application of AIF derivatives is in biocidal energetics .

  • The Problem: Traditional explosives destroy structures but disperse biological agents (anthrax spores, etc.) without neutralizing them.

  • The AIF Solution: When AIF-based materials detonate, they release high-temperature elemental iodine (I₂). Iodine is a potent biocide. The detonation shockwave disperses the iodine vapor, effectively sterilizing the blast zone immediately after the kinetic event.

References & Authoritative Grounding

  • Sheremetev, A. B., et al. (2004). "The first general synthesis of 3-iodo-4-R-furazans." Heteroatom Chemistry.

    • Significance: The foundational paper establishing the one-pot diazotization-iodination protocol.[6]

  • Chavez, D. E., & Hiskey, M. A. (1999). "1,2,4,5-Tetrazine based energetic materials." Journal of Energetic Materials.

    • Significance: Contextualizes the move toward high-nitrogen heterocycles where AIF serves as a building block.

  • Zhai, L., et al. (2015). "Synthesis and characterization of furazan-based energetic materials." RSC Advances.

    • Significance: Modern application of halofurazans in creating ether-bridged systems.

  • Fershtat, L. L., et al. (2015). "Synthesis of iodine-containing furazans." Mendeleev Communications.

    • Significance: Further refinement of the iodination protocols for energetic precursors.

Disclaimer: The synthesis of energetic materials involves inherent risks of explosion and toxicity. This guide is for educational and research planning purposes only. All protocols must be reviewed by a certified safety officer and conducted in appropriate facilities.

Sources

Technical Guide: Stability & Utility of Iodine-Substituted 1,2,5-Oxadiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dual Nature of Iodofurazans: High-Energy Scaffolds & Synthetic Gateways

Iodine-substituted 1,2,5-oxadiazoles (iodofurazans) occupy a unique niche at the intersection of high-energy density materials (HEDMs) and pharmaceutical intermediate chemistry. Unlike their thermodynamically robust 1,3,4-oxadiazole isomers, 1,2,5-oxadiazoles possess a higher heat of formation (


) and significant electron deficiency. The introduction of an iodine substituent creates a "functional handle" (C–I bond) that is highly reactive toward transition-metal catalyzed cross-coupling, yet this utility is counterbalanced by the ring's inherent sensitivity to reductive ring-opening and photolytic iodine extrusion.

This guide provides a rigorous analysis of the stability profiles—thermal, hydrolytic, and photolytic—of iodofurazans and details self-validating protocols for their synthesis and downstream application.

Chemical Structure & Electronic Stability[1]

The 1,2,5-oxadiazole ring is an electron-poor 6


-electron aromatic system. The presence of the iodine atom introduces a heavy atom effect and a weak C–I bond (

50–55 kcal/mol) relative to C–Br or C–Cl.
Electronic Effects
  • Ring Electron Deficiency: The electronegative nitrogen and oxygen atoms in the ring pull electron density, making the C3 and C4 positions susceptible to nucleophilic attack.

  • Iodine Labillity: The C–I bond is the "weak link." While the ring itself is thermally stable up to >200°C (depending on substituents), the C–I bond is prone to homolytic cleavage under UV light or high thermal stress, releasing iodine radicals (

    
    ).
    
Comparative Stability Data

The following table summarizes the stability hierarchy of oxadiazole isomers and specific iodinated derivatives.

Compound ClassIsomer StructureThermal Stability (

)
Metabolic/Hydrolytic StabilityPrimary Utility
1,3,4-Oxadiazoles N-N bond absentHigh (>250°C)High (Bioisostere)Drug Scaffolds
1,2,4-Oxadiazoles AsymmetricModerateModerate (Ester bioisostere)Med Chem
1,2,5-Oxadiazoles N-O-N bridgeHigh (>200°C)*Low (Reductive ring opening)Energetics/Intermediates
3-Iodo-4-aminofurazan 1,2,5-subst.~180–200°CStable in DMSO/MeODPrecursor
3,4-Diiodofurazan 1,2,5-subst.Volatile/SublimesLight SensitiveCross-coupling partner

*Note: Thermal stability of 1,2,5-oxadiazoles is highly substituent-dependent. Nitro-substituted furazans are energetic and shock-sensitive.

Synthesis of 3-Iodo-4-aminofurazan

Context: This protocol is the industry standard for accessing the iodofurazan scaffold. It utilizes a Sandmeyer-type diazotization-iodination of 3,4-diaminofurazan (DAF).

Reaction Mechanism & Pathway

The synthesis relies on the selective diazotization of one amino group in DAF. The electron-withdrawing nature of the first diazonium intermediate deactivates the second amino group, preventing double substitution under controlled conditions.

SynthesisPathway cluster_conditions Critical Control Points DAF 3,4-Diaminofurazan (DAF) Inter Diazonium Intermediate DAF->Inter NaNO2, H2SO4 0-5°C Product 3-Iodo-4-aminofurazan Inter->Product KI (aq) Sandmeyer Temp Temp < 5°C Prevents decomp Inter->Temp Acid Acid Conc. Controls solubility

Figure 1: Selective mono-iodination of 3,4-diaminofurazan via Sandmeyer reaction.

Detailed Protocol

Safety Note: 3,4-Diaminofurazan is an energetic precursor.[1] Perform all reactions behind a blast shield. Iodinated products are light-sensitive.

  • Dissolution: Dissolve 3,4-diaminofurazan (10 mmol) in 15% aqueous

    
     (20 mL). Cool the solution to 0–5°C in an ice/salt bath.
    
    • Why: Higher temperatures during diazotization lead to phenol byproducts (hydrolysis) or ring decomposition.

  • Diazotization: Add a solution of

    
     (11 mmol) in water (5 mL) dropwise over 30 minutes. Maintain internal temperature <5°C.
    
    • Observation: The solution will turn yellow/orange. Evolution of

      
       gas is minimal at this stage.
      
  • Iodination: Add a solution of KI (15 mmol) in water (10 mL) dropwise.

    • Why: Excess iodide is required to shift the equilibrium and prevent side reactions with the diazonium salt.

  • Workup: Stir for 1 hour at room temperature. The product usually precipitates. Extract with ethyl acetate (

    
     mL). Wash organic phase with 10% sodium thiosulfate (to remove free 
    
    
    
    ) and brine.
  • Purification: Dry over

    
     and concentrate in vacuo away from light. Recrystallize from ethanol/water.
    

Stability & Reactivity Profile

Thermal Stability (DSC/TGA)

Iodofurazans generally exhibit lower decomposition temperatures than their non-iodinated counterparts due to the weak C–I bond.

  • Melting Point: 3-iodo-4-aminofurazan melts ~110–115°C.

  • Decomposition: Exothermic decomposition often begins >180°C.

  • Energetic Warning: If the molecule contains other explosophores (nitro, azido), the decomposition can be violent. Always run a DSC (Differential Scanning Calorimetry) scan on <2 mg sample before scaling up.

Photolytic Instability

Iodofurazans are inherently photosensitive. Exposure to ambient UV/visible light causes homolytic cleavage of the C–I bond.

  • Mechanism:

    
    
    
  • Consequence: The resulting furazanyl radical can dimerize (forming azo-furazans) or abstract hydrogen from solvents.

  • Mitigation: Store all iodofurazans in amber vials wrapped in foil at 4°C.

Chemical Reactivity: Cross-Coupling

The iodine substituent is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, the electron-deficient ring makes the oxidative addition step facile, but the ring is sensitive to strong bases often used in these cycles.

Optimized Cross-Coupling Workflow: Use weak bases (e.g.,


, 

) rather than strong alkoxides (

) to prevent nucleophilic attack on the ring carbons.

CouplingCycle Start Iodofurazan OxAdd Oxidative Addition (Pd-I species) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMet Base (mild) Warning Avoid Strong Bases (Ring Opening Risk) OxAdd->Warning RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Functionalized Furazan RedElim->Product

Figure 2: Pd-catalyzed cross-coupling cycle for iodofurazans highlighting stability risks.

Safety & Handling Protocols

Energetic Hazards

While mono-iodofurazans are generally not primary explosives, they are high-nitrogen compounds.

  • Friction/Impact: Treat as potentially sensitive. Use Teflon spatulas; avoid metal-on-metal contact.

  • Incompatibility: Never mix with strong reducing agents (hydrides) or oxidizing acids (

    
    ) without rigorous safety screening, as this can trigger runaway decomposition.
    
Iodine Toxicity

Decomposition releases elemental iodine (


), which is corrosive and toxic.
  • Ventilation: All thermal stress testing must be done in a fume hood.

  • Spill Cleanup: Use sodium thiosulfate solution to neutralize any released iodine (indicated by purple/brown staining).

References

  • Synthesis and properties of iodofurazans: Sheremetev, A. B., et al.[2] "The first general synthesis of 3-iodo-4-R-furazans." Mendeleev Communications.

  • Thermal stability of furazan-based energetic materials: Zhai, L., et al. "Synthesis and Thermal Stability of 3,4-bis(3-fluorodinitromethylfurazan-4-oxy)furazan."

  • Cross-coupling of heteroaryl iodides: Lipshutz, B. H., et al. "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides."

  • Safety of Iodine Compounds: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Iodine."

  • General Oxadiazole Stability: Karimi, M. "Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation."

Sources

Methodological & Application

Application Notes and Protocols for the Iodination of Aminofurazan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodinated Aminofurazans

Iodinated aminofurazan derivatives are valuable intermediates in the synthesis of a wide range of functionalized heterocyclic compounds. The introduction of an iodine atom onto the furazan ring opens up a gateway for diverse chemical transformations, including cross-coupling reactions, which are pivotal in the development of novel pharmaceuticals and energetic materials. The electron-rich nature of the aminofurazan system, however, necessitates carefully selected iodination protocols to achieve desired regioselectivity and avoid unwanted side reactions.

This comprehensive guide provides detailed application notes and protocols for the iodination of aminofurazan derivatives, drawing upon established methodologies and offering insights into the underlying chemical principles. These protocols are designed to be self-validating, with an emphasis on reproducibility and safety.

Understanding the Reactivity of the Aminofurazan Ring

The aminofurazan ring system is an electron-rich heterocycle, with the amino group acting as a strong activating group. This directs electrophilic substitution to the adjacent carbon atom. However, the furazan ring itself is susceptible to cleavage under harsh acidic conditions, a factor that must be considered when selecting an iodination method.

Recommended Iodination Protocols

Two primary strategies have proven effective for the iodination of aminofurazan derivatives:

  • One-Pot Diazotization-Iodination: This is a robust and general method for the synthesis of 3-iodo-4-substituted-furazans from the corresponding 3-amino derivatives.

  • Direct Electrophilic Iodination: This approach utilizes common electrophilic iodinating agents such as N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). While potentially simpler, careful optimization is required to ensure regioselectivity and prevent degradation of the starting material.

Protocol 1: One-Pot Diazotization-Iodination of Aminofurazans

This method, pioneered by Sheremetev et al., offers a reliable route to 3-iodo-4-substituted-furazans. It circumvents the issues of ring cleavage and triazene formation that can occur under traditional aqueous diazotization conditions.

Causality of Experimental Choices:
  • Anhydrous Conditions: The use of an organic solvent and the absence of water are critical to prevent the formation of undesired byproducts and decomposition of the furazan ring.

  • Sodium Nitrite and Iodine: This combination in an organic solvent generates the in situ iodinating species, allowing for a one-pot procedure.

  • Temperature Control: Maintaining a low temperature during the initial diazotization step is crucial for the stability of the diazonium intermediate.

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aminofurazan derivative in organic solvent B Add sodium nitrite and iodine A->B Sequential addition C Stir at room temperature B->C Initiate reaction D Quench reaction C->D After completion E Extract with organic solvent D->E F Purify by chromatography E->F

Caption: Workflow for the one-pot diazotization-iodination of aminofurazans.

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-aminofurazan derivative (1.0 eq) in a suitable organic solvent (e.g., acetonitrile, DMF).

  • Reagent Addition: To the stirred solution, add sodium nitrite (1.1 eq) followed by iodine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
Starting AminofurazanProductSolventYield (%)Reference
3-Amino-4-methylfurazan3-Iodo-4-methylfurazanAcetonitrile22 (isolated)
3,4-Diaminofurazan3-Amino-4-iodofurazanDMF75

Protocol 2: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)

Direct iodination using NIS is a viable alternative, particularly for electron-rich aromatic and heterocyclic systems. The reactivity of NIS can be modulated by the addition of an acid catalyst.

Causality of Experimental Choices:
  • N-Iodosuccinimide (NIS): A mild and convenient source of electrophilic iodine.

  • Acid Catalyst (Optional): The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the iodine and accelerate the reaction rate. However, the stability of the aminofurazan in acidic media must be considered.

  • Solvent: Acetonitrile or dichloromethane are commonly used solvents for NIS iodinations.

Reaction Mechanism Diagram:

mechanism cluster_activation Activation of NIS (optional) cluster_substitution Electrophilic Aromatic Substitution NIS NIS Activated_NIS [NIS-H]+ NIS->Activated_NIS + H+ Acid H+ Iodonium_ion I+ Activated_NIS->Iodonium_ion Generates Aminofurazan Aminofurazan Sigma_complex Sigma Complex Aminofurazan->Sigma_complex + I+ Iodofurazan Iodo-aminofurazan Sigma_complex->Iodofurazan - H+

Caption: General mechanism for NIS-mediated iodination.

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve the aminofurazan derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. If required, add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Characterization of Iodinated Aminofurazans

The successful synthesis of iodinated aminofurazan derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The introduction of an iodine atom will cause a characteristic downfield shift of the adjacent protons and carbons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Note on NMR Spectroscopy: For a comprehensive structural analysis, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to confirm connectivity.[1]

Applications in Drug Development and Materials Science

Iodinated aminofurazans are versatile building blocks with applications in several fields:

  • Medicinal Chemistry: The iodo substituent can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, enabling the synthesis of libraries of compounds for biological screening.[2][3]

  • Energetic Materials: The furazan core is a key component in many energetic materials. Functionalization via iodination allows for the tuning of properties such as density, thermal stability, and explosive performance.[4][5]

  • Radiolabeling: The use of radioactive iodine isotopes can be explored for applications in medical imaging and diagnostics.[6][7]

Safety Precautions

  • Iodine and its compounds are corrosive and can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium compounds can be explosive, especially when dry. While the described one-pot protocol is generally safe, it is crucial to avoid isolating the diazonium intermediate.

  • Reactions involving strong acids should be handled with extreme care.

References

  • CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan. (2013).
  • Jin, S., et al. (2013). Synthesis of 3-amino-4-amidoximinofurazan with high yield. ResearchGate. [Link]

  • Chen, J., et al. (2020). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Advances, 10(49), 29425-29432. [Link]

  • Zhang, G., et al. (2021). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 86, 973-978. [Link]

  • Wang, R., et al. (2021). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Crystal Growth & Design, 21(10), 5837-5844. [Link]

  • Gorlushko, D. A., et al. (2011). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. ResearchGate. [Link]

  • Sun, J., et al. (2014). Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan. ResearchGate. [Link]

  • Su, T., et al. (2024). Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. Nature Communications, 15(1), 1-11. [Link]

  • Fershtat, L. L., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 2342-2350. [Link]

  • Sorensen, M. D., et al. (2008). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 18(19), 5239-5243. [Link]

  • Yin, P., et al. (2021). Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Journal of Materials Chemistry A, 9(4), 2185-2191. [Link]

  • Zhang, J., et al. (2017). An interesting 1,4,2,5-dioxadiazine-furazan system: Structural modification by incorporating versatile functionalities. Dalton Transactions, 46(38), 12896-12904. [Link]

  • El-Drandaly, E. S., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 412. [Link]

  • Sheremetev, A. B., et al. (2004). The first general synthesis of 3-iodo-4-R-furazans. Heteroatom Chemistry, 15(3), 199-207. [Link]

  • Kita, Y., et al. (2024). Amino-λ3-iodane-Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Angewandte Chemie International Edition, 63(14), e202318187. [Link]

  • Zhang, G., et al. (2020). HSAB theory guiding electrophilic substitution reactions of o-carborane. Chemical Science, 11(3), 757-763. [Link]

  • Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate research, 271(1), 55-63. [Link]

  • Pilania, M., et al. (2021). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC advances, 11(32), 19577-19586. [Link]

  • Vlasiou, M., et al. (2015). 19F NMR for the speciation and quantification of the OH-molecules in complex matrices. RSC Advances, 5(82), 67011-67018. [Link]

  • Liu, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. Molecules, 28(10), 4153. [Link]

  • Sato, K., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances, 14(51), 39543-39549. [Link]

  • Spampinato, M. V., & Abid, A. (2017). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings, 92(9), 1434-1447. [Link]

  • Adams, J. P., et al. (2016). GSK’s Reagent Guides: Iodination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (2018). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Preti, R., et al. (2015). Nuclear Magnetic Resonance Spectroscopy Applications In Foods. Journal of Hygienic Engineering and Design, 11, 12-18. [Link]

  • Chen, Y., et al. (2023). Design and synthesis of a high explosive heat compound: 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide. ChemRxiv. [Link]

  • Sheremetev, A. B. (2002). Monocyclic furazans and furoxans. Comprehensive Organic Functional Group Transformations II, 4, 539-587. [Link]

  • Kumar, A., & Kumar, V. (2018). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 140(40), 12769-12773. [Link]

  • Virion, M. L., et al. (1985). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Endocrinology, 117(3), 1039-1045. [Link]

  • Hu, Y., et al. (2017). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Current Pharmaceutical Design, 23(22), 3262-3274. [Link]

  • Sivanandam, V. N., et al. (2012). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. Biochemistry, 51(49), 9896-9905. [Link]

  • Zhai, Q. Z., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 871684. [Link]

  • Sheremetev, A. B., et al. (2019). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. [Link]

  • Dauncey, E., et al. (2018). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 54(76), 10627-10641. [Link]

  • Fershtat, L. L., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6969. [Link]

  • Robinette, S. L., et al. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. Bioinformatics, 25(22), 2967-2973. [Link]

  • Chen, Y., et al. (2023). Synthesis of a high explosive heat compound: 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide. ChemRxiv. [Link]

Sources

functionalization of the carbon-iodine bond in oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the functionalization of 5-iodo-1,2,4-oxadiazoles and 2-iodo-1,3,4-oxadiazoles . Unlike standard aryl iodides, these heterocyclic halides possess a unique "dual reactivity" profile: they are highly activated substrates for palladium-catalyzed cross-couplings yet simultaneously prone to nucleophilic attack and ring fragmentation. This guide outlines validated protocols for Suzuki-Miyaura coupling , Magnesium-Iodine exchange (Turbo-Grignard) , and Nucleophilic Aromatic Substitution (SNAr) , emphasizing reaction conditions that preserve the labile oxadiazole core.

Part 1: Mechanistic Considerations & Stability

The "Electrophilic Trap" of the Oxadiazole Ring

The carbon-iodine (C-I) bond in oxadiazoles is significantly more polarized than in phenyl iodides due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

  • Activation: The low-lying LUMO of the oxadiazole ring makes the C-I bond exceptionally reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) and metal-halogen exchange.

  • Vulnerability: This same electron deficiency makes the ring susceptible to nucleophilic attack at the C-I position (leading to substitution) or the C3/C5 positions (leading to ring opening/hydrolysis), particularly in the presence of strong bases (e.g., NaOH, NaOEt) or elevated temperatures.

Strategic Reaction Selection

Success depends on balancing reactivity with ring integrity .

Reaction ClassPrimary RiskMitigation Strategy
Pd-Catalyzed Coupling Base-mediated ring hydrolysisUse weak, non-nucleophilic bases (Cs₂CO₃, K₃PO₄) and anhydrous solvents.
Metal-Halogen Exchange "Scrambling" or ring fragmentationCryogenic temperatures (-78 °C to -40 °C) and Turbo-Grignard reagents.
SNAr Over-reaction / Bis-substitutionControl stoichiometry and use sterically hindered bases if necessary.

Part 2: Decision Matrix & Workflow

The following diagram illustrates the divergent synthetic pathways available from a single iodo-oxadiazole precursor.

Oxadiazole_Functionalization Start Iodo-Oxadiazole (Precursor) Decision Target Moiety? Start->Decision Path_C Carbon-Carbon Bond (Aryl/Alkyl/Alkynyl) Decision->Path_C C-C Bond Path_M Metallated Species (Nucleophile Gen.) Decision->Path_M Grignard/Li Path_Het Heteroatom Bond (O/N/S) Decision->Path_Het C-N / C-O Suzuki Suzuki-Miyaura (Boronic Acids) Path_C->Suzuki Pd(0) / Base Sono Sonogashira (Alkynes) Path_C->Sono Pd(0) / CuI Turbo Mg/Li Exchange (iPrMgCl·LiCl) Path_M->Turbo -78°C / THF SNAr S_NAr Displacement (Amines/Thiols) Path_Het->SNAr Mild Base / Heat Product_A Biaryl/Alkyl Derivative Suzuki->Product_A Product_B Alkynyl Derivative Sono->Product_B Product_C Electrophile Trapped Product Turbo->Product_C + Electrophile (E+) Product_D Amino/Alkoxy Derivative SNAr->Product_D

Figure 1: Strategic divergence for iodo-oxadiazole functionalization. Path selection is dictated by the desired substituent and the tolerance of the oxadiazole ring to reaction conditions.

Part 3: Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Standard aqueous Suzuki conditions often degrade the oxadiazole ring. This protocol uses anhydrous conditions and a mild base.

Reagents:

  • Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and efficiency with heterocyclic halides.

  • Base: Cs₂CO₃ (2.0 equiv) — Anhydrous, non-nucleophilic.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step:

  • Setup: In a glovebox or under argon flow, charge a microwave vial with the iodo-oxadiazole (1.0 mmol), aryl boronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with argon for 5 minutes (via needle) to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C for 4–12 hours.

    • Note: Monitor by LC-MS every 2 hours. If starting material persists after 12h, increase temp to 100 °C, but watch for ring hydrolysis (appearance of amide byproducts).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO₂).

Validation Check:

  • Self-Check: If the LC-MS shows a mass corresponding to [M+18] or [M-Oxadiazole], hydrolysis has occurred. Switch to anhydrous Toluene and reduce base loading to 1.5 equiv.

Protocol B: Magnesium-Iodine Exchange (Knochel Method)

Direct lithiation (n-BuLi) often destroys the ring. The "Turbo-Grignard" (iPrMgCl·LiCl) allows for exchange at controlled temperatures.

Reagents:

  • Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.1 equiv, ~1.3 M in THF)

  • Electrophile: Aldehyde, Ketone, or Allyl halide (1.2–1.5 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the iodo-oxadiazole (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Do not use 0 °C; the magnesiated oxadiazole is thermally sensitive.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 mmol) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes.

    • Monitoring: Take a 50 µL aliquot, quench with MeOD, and check by NMR/MS. Disappearance of the Iodo-precursor and appearance of the Deuterated analog confirms exchange.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to 0 °C over 1 hour.

  • Quench: Quench with saturated aq. NH₄Cl. Extract with EtOAc.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

The C-I bond is an excellent leaving group for introducing heteroatoms without transition metals.

Reagents:

  • Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2 equiv)

  • Base: DIPEA (1.5 equiv) or K₂CO₃ (for thiols)

  • Solvent: DMF or DMSO.

Step-by-Step:

  • Mix: Dissolve iodo-oxadiazole (0.5 mmol) in DMF (2 mL).

  • Add: Add DIPEA (0.75 mmol) followed by the amine (0.6 mmol).

  • React: Stir at Room Temperature for 1–4 hours.

    • Note: Heating is rarely required and may cause decomposition. If reaction is sluggish, heat to 40 °C.

  • Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with LiCl solution (5%) to remove DMF.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening / Hydrolysis Base is too strong or wet solvent.Switch from carbonate bases to phosphate (K₃PO₄) or fluoride (KF). Ensure strict anhydrous conditions.
Homocoupling (Biaryl) Oxygen in system or excess boronic acid.Increase degassing time. Add a scavenger if necessary.
Deiodination (Protodehalogenation) Hydride source present or incomplete exchange.In Mg-exchange: Ensure dry electrophiles. In Pd-coupling: Avoid alcoholic solvents.
No Reaction (Mg Exchange) Temperature too low for specific substrate.Warm from -40 °C to -20 °C cautiously. Add LiCl if using standard Grignard.

References

  • Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Source: Organic Letters (2020). URL:[Link] Context:[1][2][3][4][5] Defines the Knochel-type protocols for metallating sensitive azoles.

  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Source: Journal of Heterocyclic Chemistry (2017). URL:[Link] Context: Provides precedent for Suzuki coupling on halo-oxadiazoles.

  • Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals. Source: Acta Crystallographica (2008). URL:[Link] Context: Validates the stability of the oxadiazole ring under Sonogashira conditions.

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Source: ARKIVOC (2014). URL:[Link] Context: Comprehensive review of ring stability and reactivity patterns (Boulton-Katritzky rearrangement).

  • Palladium-catalyzed cross-coupling reactions of 5-halo-1,2,4-triazoles. Source: Tetrahedron (2012). URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11][12] While focused on triazoles, this establishes the "C5-halo" reactivity hierarchy applicable to oxadiazoles.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Iodo-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Iodo-1,2,5-oxadiazol-3-amine Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone in medicinal chemistry and materials science, renowned for its unique electronic properties and metabolic stability.[1][2] As a bioisostere for esters and carboxamides, the oxadiazole moiety is a privileged structure in drug design, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] In the realm of energetic materials, the nitrogen-rich furazan core is a key component in the development of high-performance and insensitive explosives.[3][4][5]

This compound is a particularly valuable synthetic intermediate. The presence of an amino group and a halogen on adjacent carbons of the electron-deficient furazan ring opens up a rich landscape of chemical transformations. The iodine atom, being an excellent leaving group, makes the C4 position susceptible to nucleophilic attack, enabling the introduction of a diverse array of functional groups. This guide provides a detailed exploration of the nucleophilic substitution reactions of this versatile building block, offering both mechanistic insights and practical protocols for researchers in drug discovery and materials science.

Mechanistic Considerations: Activating the Furazan Ring

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic nature of the 1,2,5-oxadiazole ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly lowers the electron density at the carbon atoms. This inherent electrophilicity makes the furazan ring susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group like iodide.

Two primary pathways for the substitution of the iodo group are prevalent: classical Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient furazan ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of the iodide leaving group, restoring the aromaticity of the ring. The rate of this reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-donating amino group at the C3 position can modulate the reactivity of the C4 position towards nucleophiles.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product 4-Substituted-1,2,5-oxadiazol-3-amine + I⁻ intermediate->product Elimination

Caption: Generalized SNAr mechanism for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-N, C-O, and C-C bonds with halo-heterocycles. Reactions such as the Buchwald-Hartwig amination and Suzuki coupling offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. These reactions proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation (for Suzuki coupling) or coordination of the nucleophile, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Palladium_Catalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Substrate This compound Inert_Atmosphere Degas and backfill with N₂ or Ar Substrate->Inert_Atmosphere Nucleophile Amine / Phenol / Boronic Acid Nucleophile->Inert_Atmosphere Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Inert_Atmosphere Ligand Phosphine Ligand (e.g., XPhos) Ligand->Inert_Atmosphere Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Inert_Atmosphere Heating Heat to specified temperature (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Substituted-1,2,5-oxadiazol-3-amine Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Application Notes & Protocols

The following sections provide detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are based on established methodologies for similar halo-heterocycles and the known synthesis of related aminofurazan derivatives.[3]

Substitution with N-Nucleophiles

The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of drug candidates and for the synthesis of nitrogen-rich energetic materials.

This protocol is suitable for the reaction with aliphatic and alicyclic amines.

  • Protocol:

    • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP, 5 mL), add the amine (2.0-3.0 mmol) and a base such as K₂CO₃ or Et₃N (2.0 mmol).

    • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights: The choice of solvent and temperature is critical. For less reactive amines, higher temperatures and a more polar aprotic solvent like NMP may be necessary. The excess of the amine can also serve as the base in some cases.

This palladium-catalyzed method is particularly useful for coupling with anilines and other less nucleophilic amines.

  • Protocol:

    • In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol).

    • Add anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).

    • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Trustworthiness: The success of this reaction hinges on the rigorous exclusion of air and moisture. The choice of ligand is crucial and may require screening to optimize the yield for a specific amine.

Substitution with O-Nucleophiles

The formation of C-O bonds introduces ether linkages, which are prevalent in many biologically active molecules.

  • Protocol:

    • To a solution of the alcohol or phenol (1.5 mmol) in a dry aprotic solvent (e.g., THF, DMF, 5 mL), add a strong base such as NaH (1.5 mmol, 60% dispersion in mineral oil) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 mmol) in the same solvent.

    • Heat the reaction mixture at 60-100 °C and monitor its progress.

    • After completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

  • Expert Insights: The use of a strong, non-nucleophilic base is essential to deprotonate the alcohol/phenol without competing in the substitution reaction. Anhydrous conditions are critical to prevent quenching of the base.

Substitution with S-Nucleophiles

Thioether derivatives of heterocyclic compounds often exhibit interesting pharmacological profiles.

  • Protocol:

    • To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMF (5 mL), add the thiol (1.2 mmol) and a base such as K₂CO₃ (1.5 mmol).

    • Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the reaction is complete.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent.

    • Purify the product by column chromatography.

C-C Bond Formation via Suzuki Coupling

The Suzuki coupling is a powerful method for creating carbon-carbon bonds, enabling the synthesis of bi-heterocyclic compounds and the introduction of aryl or vinyl substituents.

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution or K₃PO₄, 2.0-3.0 mmol).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

  • Trustworthiness: The quality of the palladium catalyst and the boronic acid are crucial for high yields. The base plays a critical role in the transmetalation step.

Quantitative Data Summary

While specific yield data for the nucleophilic substitution of this compound is not extensively reported in the literature, the following table provides representative yields for analogous reactions on similar halo-heterocyclic systems to guide experimental expectations.

Nucleophile TypeReaction TypeTypical Yield Range (%)Key Conditions
Primary/Secondary AminesSNAr50-85DMF, K₂CO₃, 100 °C
AnilinesBuchwald-Hartwig60-95Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C
PhenolsSNAr (as phenoxide)55-80DMF, NaH, 80 °C
ThiolsSNAr70-90DMF, K₂CO₃, RT
Aryl Boronic AcidsSuzuki Coupling65-90Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C

Conclusion

This compound is a potent synthetic intermediate that allows for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions. Both classical SNAr and modern palladium-catalyzed cross-coupling methodologies can be effectively employed to derivatize the C4 position of the furazan ring. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold for applications in drug discovery and the development of novel materials. Careful optimization of reaction conditions, particularly for palladium-catalyzed processes, will be key to achieving high yields and purity.

References

  • Balabanova, S. P., et al. (2024). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. Doklady Chemistry, 515(1), 29-33. Available at: [Link]

  • Gao, H., & Shreeve, J. M. (2011). Azole-based energetic materials. Chemical Reviews, 111(11), 7377-7436.
  • Surana, A., et al. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s303. Available at: [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 123. Available at: [Link]

  • Mahmudov, K. T., et al. (2022). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 535-538. Available at: [Link]

  • He, C., et al. (2018). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Chinese Journal of Energetic Materials, 26(1), 23-27. Available at: [Link]

  • Yu, W., et al. (2013). I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. Available at: [Link]

  • García, J. I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 79. Available at: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S48. Available at: [Link]

  • Tang, Y., et al. (2014). Energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings. RSC Advances, 4(100), 56832-56838. Available at: [Link]

  • Zhang, J., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 861271. Available at: [Link]

  • Li, H., et al. (2017). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 59, 709-714. Available at: [Link]

  • Pagoria, P. F., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(3), M824. Available at: [Link]

  • Sheremetev, A. B., & Kulikov, A. S. (2001). Synthesis of 3-alkyl-4-aminofurazans. Russian Chemical Bulletin, 50(11), 2247-2253. Available at: [Link]

  • Tsyshevsky, R., et al. (2019). Energetic[1][3][6]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 24(21), 3848. Available at: [Link]

Sources

Application Note: Recrystallization Strategies for Iodofurazan Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with high-energy heterocyclic intermediates. It addresses the specific challenges of purifying iodofurazan amines (e.g., 3-amino-4-iodofurazan), balancing their thermal instability and photosensitivity with the need for high purity.

Executive Summary & Strategic Rationale

Iodofurazan amines are critical intermediates in the synthesis of high-performance energetic materials and bioactive heterocycles. Their purification is complicated by two intrinsic properties:

  • C-I Bond Lability: The carbon-iodine bond on the electron-deficient furazan ring is susceptible to homolytic cleavage upon exposure to light or heat (

    
    C), liberating iodine (
    
    
    
    ) and leading to autocatalytic decomposition.
  • Amphiphilic Solubility: The amine group confers polarity, while the iodo-furazan core provides lipophilicity, often resulting in "oiling out" rather than crystallization.[1]

Core Recommendation: While sublimation is the gold standard for small-scale (<1g) high-purity isolation, solvent-antisolvent recrystallization is the only viable method for scale-up (>10g). This guide prioritizes binary solvent systems that operate at moderate temperatures (<60°C) to preserve the C-I bond.

Solvent Selection Matrix

The choice of solvent is dictated by the "Solubility Differential" principle.[1] The target compound must be soluble in the hot solvent but insoluble in the cold mixture, while impurities remain in solution.

Table 1: Recommended Solvent Systems for Iodofurazan Amines
System TypeSolvent A (Dissolver)Solvent B (Antisolvent)Ratio (v/v)SuitabilityRisk Profile
Primary (Polar) Ethanol (EtOH) Water (

)
1:1 to 1:3Best General Purpose. Excellent for removing inorganic salts (NaI, NaNO2) from synthesis.Low. Water acts as a thermal buffer.[1]
Secondary (Lipophilic) Dichloromethane (DCM) n-Heptane 1:2 to 1:5Best for Oiling Out. Low boiling point of DCM (40°C) prevents thermal degradation.[1]Medium. Flammability of heptane; volatility of DCM requires careful handling.[1]
Tertiary (Aromatic) Toluene None (Single Solvent)N/AHigh Purity. Good for removing non-polar byproducts.[1]High. Requires heating to ~80°C. Strict temp control required.
Specialized Methanol (MeOH) Water 1:2Alternative to EtOH if product is too soluble in Ethanol.[1]Low.

Expert Insight: Avoid Ethylene Glycol or DMSO.[1] While they dissolve furazans well, their high boiling points make removal difficult without heating the iodofurazan to decomposition temperatures.[1]

Detailed Experimental Protocol

Safety Pre-requisite:

  • Light Exclusion: All glassware must be amberized or wrapped in aluminum foil.[1]

  • Blast Shield: Iodofurazans are energetic precursors.[1] Perform all heating behind a polycarbonate shield.[1]

Protocol A: The "Cold-Crash" Method (Ethanol/Water)

Best for: 3-amino-4-iodofurazan crude material containing inorganic salts.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (5 mL per gram of solid).[1][2]

  • Controlled Heating: Heat gently to 40–50°C on a water bath. Do not exceed 60°C.[1] Swirl until dissolved.[1]

    • Checkpoint: If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.[1]

  • Antisolvent Addition: While keeping the solution warm (40°C), add warm Water dropwise.[1]

    • Visual Cue: Stop adding water when a persistent cloudiness (turbidity) just barely forms and does not disappear upon swirling.[1]

  • Re-solubilization: Add a few drops of Ethanol to restore clarity.[1]

  • Crystallization: Remove from heat. Wrap flask in foil. Allow to cool to room temperature undisturbed for 2 hours.

  • Deep Cooling: Transfer to a refrigerator (4°C) for 12 hours.

  • Isolation: Filter vacuum. Wash crystals with cold 20% EtOH/Water.[1] Dry in a vacuum desiccator (dark) over

    
    .
    
Protocol B: The "Evaporative Exchange" Method (DCM/Heptane)

Best for: Material that "oils out" in water-based systems.

  • Dissolution: Dissolve crude material in minimal DCM at room temperature.

  • Layering: Carefully layer n-Heptane (3x volume of DCM) on top of the DCM solution.[1] Do not mix.

  • Slow Diffusion: Cover with parafilm (poke 1 small hole).[1] Allow DCM to slowly evaporate over 24-48 hours.[1]

  • Mechanism: As DCM evaporates, the solvent composition shifts towards Heptane, forcing the iodofurazan to crystallize slowly without oiling out.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on crude material behavior.

Recrystallization_Workflow Start Crude Iodofurazan Amine SolubilityTest Solubility Test (100mg in 1mL Solvent) Start->SolubilityTest Decision1 Soluble in EtOH? SolubilityTest->Decision1 Decision2 Soluble in DCM? Decision1->Decision2 No PathA Protocol A: Ethanol/Water System Decision1->PathA Yes PathB Protocol B: DCM/Heptane System Decision2->PathB Yes PathC Sublimation (High Vacuum, <50°C) Decision2->PathC No (Insoluble) OilingOut Problem: Oiling Out? PathA->OilingOut End Pure Crystals (Store in Dark) PathB->End PathC->End Remedy Remedy: Seeding + Slow Cooling OilingOut->Remedy Yes OilingOut->End No (Crystals Formed) Remedy->End

Figure 1: Decision tree for selecting the optimal purification strategy for iodofurazan amines.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This occurs when the compound precipitates as a liquid rather than a solid, often trapping impurities.

  • Cause: Temperature dropped too fast or the antisolvent (water) was added too quickly.

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add a Seed Crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

    • Add a trace amount (1-2%) of a surfactant or use Protocol B (DCM/Heptane) which is less prone to oiling.[1]

Issue: Iodine Liberation (Purple/Pink Discoloration)
  • Cause: Thermal decomposition or light exposure.[1]

  • Solution:

    • Immediately cool the solution.[1]

    • If crystallization is ongoing, add a micro-spatula tip of Sodium Thiosulfate to the mother liquor (only if using water system) to quench free iodine, though this is a rescue measure, not standard practice.[1]

    • Recrystallize again using lower temperatures.

References

  • Sheremetev, A. B., et al. (2004).[1] "The first general synthesis of 3-iodo-4-R-furazans." Heteroatom Chemistry.

  • Gunasekaran, A., et al. (1993).[1] "Synthesis and properties of 3,4-diaminofurazan." Journal of Heterocyclic Chemistry. (Foundational solubility data for furazan amines).

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1] Department of Chemistry.

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog.

  • BenchChem. "Solubility Profile of Piperazine Derivatives." (Inferred solubility behavior for polar heterocyclic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Safety Risks of Iodinated Energetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with iodinated energetic precursors. The inherent reactivity and potential for explosive behavior of these compounds demand rigorous safety protocols and a deep understanding of their chemical nature. This document is designed to serve as a critical resource for ensuring laboratory safety and experimental success.

Core Safety Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental safety questions and establishes the baseline knowledge required before commencing any work with iodinated energetic materials.

Q1: What are the primary hazards associated with iodinated energetic precursors?

A: Iodinated energetic precursors present a dual-risk profile. Firstly, they are energetic materials, meaning they can decompose rapidly to produce a large volume of gas and heat, potentially leading to an explosion.[1][2] Secondly, the presence of iodine introduces specific hazards:

  • Increased Sensitivity: The C-I bond is often weaker than C-H, C-N, or C-O bonds, which can lower the activation energy for decomposition. This can make the molecule more sensitive to stimuli like impact, friction, heat, and even light.[3][4]

  • Toxicity: Upon decomposition or in case of a fire, toxic and corrosive iodine-containing gases can be released.[5]

  • Reactivity: Some iodinated compounds are volatile, light-sensitive, and chemically reactive, posing challenges for long-term storage and handling.[3]

  • Hypergolic Reactions: Certain precursors can react violently with other chemicals, so a thorough compatibility check is crucial before mixing reagents.

Q2: What is the "Hierarchy of Controls" and how does it apply to my experiment?

A: The Hierarchy of Controls is a systematic approach to mitigating risk, prioritizing the most effective measures.[2] It's crucial to consider these in order, rather than defaulting to the easiest option like Personal Protective Equipment (PPE).

HierarchyOfControls cluster_0 Hierarchy of Hazard Controls for Energetic Materials Elimination Elimination (e.g., Use a non-energetic pathway) Substitution Substitution (e.g., Use a less sensitive precursor) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Blast shields, fume hoods) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, limited scale) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, face shield, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of Hazard Controls.[2]

The causality is clear: it is always safer to remove a hazard completely (Elimination) than to rely on a barrier (PPE) which can fail.[2] Before starting an experiment, ask yourself: Can I achieve my goal without using an energetic compound? If not, can I use a more stable, less sensitive one? Only after exhausting these options should you move down the hierarchy.

Q3: What Personal Protective Equipment (PPE) is mandatory?

A: Standard laboratory PPE is insufficient. A multi-layered approach is necessary to protect against the dual threats of chemical exposure and explosive events. The required PPE depends on the scale of the experiment and the sensitivity of the material.[2][6]

Scale of Operation Minimum Required PPE Rationale & Causality
Microscale (< 100 mg) Safety glasses with side shields, flame-resistant lab coat (e.g., Nomex®), chemically compatible gloves (check manufacturer's guide).[7]At this scale, the primary risk is localized chemical splash and minor deflagration. Standard safety glasses are insufficient; full coverage is needed.
Small Scale (100 mg - 5 g) Chemical splash goggles, face shield worn over goggles, flame-resistant lab coat, blast shield, heavy-duty gloves (e.g., leather over nitrile).[2][7]The risk of a small explosion with fragmentation is significant. A face shield protects the face and neck, and a blast shield contains the energy of the event.[2]
Scale-up (> 5 g) Remote handling is strongly advised. All "Small Scale" PPE plus specialized blast-proof enclosures and remote manipulators.[6]At this scale, a detonation could be life-threatening. Direct manipulation should be avoided. The primary control becomes engineering, not PPE.

Important Note: Cotton clothing should be worn under the flame-resistant lab coat. Synthetic fabrics like polyester can melt and adhere to the skin in a fire, causing severe burns.[7]

Troubleshooting Guide: Synthesis & Handling

This section provides solutions to common problems encountered during the synthesis and manipulation of iodinated energetic precursors.

Q4: My reaction mixture is turning dark brown/purple unexpectedly. What does this mean and what should I do?

A: This often indicates the formation and release of molecular iodine (I₂), which is a sign of decomposition. This is a critical warning sign that the compound may be unstable under the current reaction conditions.

  • Immediate Action:

    • Ensure the blast shield is in place.

    • Immediately cool the reaction vessel in an ice bath to slow the decomposition rate.

    • If the reaction is exothermic and cooling is insufficient, prepare for an emergency quench. Add a reducing agent solution (e.g., sodium thiosulfate) slowly from behind the blast shield.

  • Causality Analysis:

    • Temperature: Is the reaction temperature too high? Many iodinated compounds have low thermal decomposition temperatures.[8]

    • Light Exposure: Is the reaction protected from light? C-I bonds can be photolytically cleaved, initiating decomposition.[3] Use amber glassware or wrap the apparatus in aluminum foil.

    • Incompatible Reagents: Have you inadvertently introduced an incompatible material? For example, strong oxidizers can accelerate decomposition, while certain metals can form sensitive, explosive salts (e.g., metal iodates).[5]

Q5: I have successfully synthesized my compound, but it seems extremely sensitive during filtration/scraping. How can I handle it safely?

A: Extreme sensitivity to friction or impact is a major hazard. The goal is to minimize all forms of mechanical energy input.

  • Problem: Scraping a crystalline product from a sintered glass funnel.

    • Causality: The friction from a metal spatula on the glass frit can easily initiate a sensitive compound.

    • Solution: Never use metal spatulas. Use a soft, non-sparking plastic or Teflon® spatula. Better yet, avoid scraping altogether. Dissolve the product in a minimal amount of solvent and transfer it as a solution. If filtration is necessary, wet the solid with an anti-static solvent (e.g., hexane, ensuring it's compatible) to reduce static and friction sensitivity.

  • Problem: Grinding the material to achieve a uniform particle size.

    • Causality: Grinding is an extremely high-risk activity that combines friction and impact.[1]

    • Solution: Avoid grinding dry material at all costs. If particle size reduction is essential, consider methods like controlled precipitation or recrystallization to achieve the desired morphology.

SafeHandlingWorkflow cluster_1 Decision Workflow for Handling Synthesized Product Start Product Synthesized in Reaction Vessel CheckSensitivity Is the material a known or suspected sensitive compound? Start->CheckSensitivity TransferSolution Transfer as a solution for next step if possible CheckSensitivity->TransferSolution Yes HandleDirect Handle with standard (but cautious) procedures CheckSensitivity->HandleDirect No IsolateSolid Need to isolate as a solid? TransferSolution->IsolateSolid FilterWet Filter while wet with anti-static solvent. Use non-sparking tools. IsolateSolid->FilterWet Yes End Proceed to Storage or Next Step IsolateSolid->End No DrySmall Dry small, separated batches in a designated, protected area. Avoid heat. FilterWet->DrySmall DrySmall->End HandleDirect->End

Caption: Safe Handling Workflow for Energetic Products.

Storage, Disposal, and Emergency Protocols

Proper long-term management and emergency preparedness are as critical as safe synthesis.

Q6: How should I store my newly synthesized iodinated energetic compound?

A: Storage conditions are critical to preventing decomposition over time, which can lead to increased sensitivity.

  • Minimize Quantity: The most important rule is to store the absolute minimum quantity necessary.[6][9] Never accumulate large stockpiles.

  • Container: Use a container made of compatible materials (e.g., glass with a Teflon-lined cap). Avoid metal containers, as many iodinated compounds are corrosive or can form sensitive salts.[8]

  • Environment: Store in a designated, locked explosives magazine or safe.[9] The environment should be:

    • Cool: To prevent thermal decomposition.[8]

    • Dark: To prevent photo-decomposition.[3]

    • Dry: To prevent hydrolysis or reaction with moisture.

  • Labeling: The container must be clearly labeled with the chemical name, structure, date of synthesis, your name, and a prominent warning (e.g., "EXPLOSIVE - SHOCK SENSITIVE").

Q7: What is the correct procedure for disposing of waste and decontaminating glassware?

A: Never dispose of energetic materials down the drain or in regular trash.[9]

  • Decomposition/Quenching Protocol (Small Scale):

    • Work behind a blast shield in a fume hood.

    • Dilute the energetic material in a compatible solvent (e.g., isopropanol) to reduce its concentration.

    • Slowly and carefully add a quenching solution while monitoring the temperature. A common quenching agent for iodinated compounds is a basic solution of sodium thiosulfate. This will reduce the iodine and break down the energetic functional groups.

    • Stir the mixture until all visible signs of the energetic material are gone and the reaction has ceased.

    • The resulting solution should be collected as hazardous waste and labeled appropriately.

  • Glassware Decontamination:

    • Rinse the glassware with a suitable solvent to remove the bulk of the material. This rinse solvent should be treated as hazardous waste.

    • Submerge the glassware in a base bath (e.g., alcoholic potassium hydroxide) for at least 24 hours to destroy any residual traces.

    • After the base bath, wash the glassware with standard detergent and water.

Q8: What are the immediate steps to take in case of a spill or unexpected detonation?

A: Your response depends on the severity of the event. The priority is always personal safety.

EmergencyResponse cluster_2 Emergency Response Decision Tree Event Accidental Release Event (Spill or Detonation) Assess Is anyone injured? Is there a fire? Event->Assess Evacuate EVACUATE IMMEDIATELY Alert others. Pull fire alarm. Call Emergency Services (911). Assess->Evacuate Yes SpillAssess Is the spill contained and manageable? Assess->SpillAssess No Report Report incident to Lab Supervisor and Environmental Health & Safety (EHS). Evacuate->Report SpillAssess->Evacuate No SpillCleanup Follow Spill Cleanup Protocol: 1. Alert personnel in immediate area. 2. Don appropriate PPE. 3. Contain with absorbent material. 4. Neutralize/decontaminate. 5. Collect waste. SpillAssess->SpillCleanup Yes SpillCleanup->Report

Caption: Emergency Response Flowchart.

  • In Case of Detonation (even a small one):

    • Safety First: Check for injuries. If anyone is injured, call 911 immediately.[10]

    • Evacuate: Leave the immediate area. Alert others nearby.

    • Report: Inform your principal investigator and the institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up without their guidance.

  • In Case of a Spill:

    • Alert: Notify everyone in the immediate vicinity.

    • Contain: If it is safe to do so, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Decontaminate: Once absorbed, treat the material with a slurry of sodium thiosulfate to neutralize the energetic compound.

    • Collect: Scoop the neutralized material into a designated hazardous waste container.

    • Report: Report the spill to your supervisor and EHS.

References
  • Guidelines for safe work with open radioactive materials | Safety Unit. (n.d.). Weizmann Institute of Science. [Link]

  • Energetic Materials Management Plan. (2024, July 18). Purdue University. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. (n.d.). PubMed Central. [Link]

  • Energetic Materials 101. (n.d.). Safety Management Services, Inc. [Link]

  • Emergency Response Procedures for Radioactive Spill or Emergency. (n.d.). Montana Tech. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. [Link]

  • Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view. (2021, March 28). YouTube. [Link]

  • Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026, January 29). Journal of the American Chemical Society. [Link]

  • Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. [Link]

  • Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. (n.d.). IChemE. [Link]

  • A Novel Polyaniline Gadolinium Oxide Coated Reduced Graphene Oxide Nanocomposite: A Sustainable, Cost-Effective and High-Performance Counter Electrode for Dye-Sensitized Solar Cells. (n.d.). MDPI. [Link]

  • Materials-Genome Approach to Energetic Materials. (n.d.). ACS Publications. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]

  • New Promises from an Old Friend: Iodine-Rich Compounds as Prospective Energetic Biocidal Agents. (2021, January 19). PubMed. [Link]

  • Understanding explosive sensitivity. (2018, April 25). YouTube. [Link]

  • Synthesis of metal iodates from an energetic salt. (2020, April 7). RSC Publishing. [Link]

  • Hofmann–Löffler reaction. (n.d.). Wikipedia. [Link]

  • Energetic Materials Overview. (2022, August 10). PHMSA - Department of Transportation. [Link]

  • Computational modeling of energetic materials under impact and shock compression. (2021, November 22). [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PubMed Central - NIH. [Link]

  • EMERGENCY RESPONSE PROCEDURES FOR EVENTS INVOLVING RADIOACTIVE MATERIAL. (n.d.). Cal State LA. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). MDPI. [Link]

  • PPE Best Practices in Energy Plants. (2024, February 28). SEE Forge creators of FAT FINGER. [Link]

  • Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. (2023, June 29). RSC Publishing. [Link]

  • Storage and Handling of Energetic Materials. (n.d.). Saraduke Technical Services. [Link]

  • Slow Motion Contact Explosive - Nitrogen Triiodide. (2015, August 27). YouTube. [Link]

  • Radiation Emergency Preparedness and Response - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • Prediction and Construction of Energetic Materials Based on Machine Learning Methods. (n.d.). [Link]

  • Types of Explosives What Controls Shock Sensitivity of Materials? (n.d.). OSTI.GOV. [Link]

  • Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. (1998, March 31). DTIC. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). [Link]

  • Radiation Emergencies and Preparedness. (n.d.). US EPA. [Link]

  • Flow chemistry and the synthesis of energetic materials. (2022, March 9). ResearchGate. [Link]

  • Generic procedures for assessment and response during a radiological emergency. (n.d.). [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

Sources

troubleshooting low purity in 3-amino-4-iodofurazan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-amino-4-iodofurazan. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this guide to assist you in troubleshooting common issues encountered during this synthesis, with a primary focus on achieving high purity. This document is structured in a question-and-answer format to directly address potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-amino-4-iodofurazan?

The most common and established method for synthesizing 3-amino-4-iodofurazan is through the diazotization of one of the amino groups of 3,4-diaminofurazan (DAF), followed by an in-situ Sandmeyer-type iodination reaction.[][2][3] The DAF precursor is typically synthesized from diaminoglyoxime through a cyclization reaction.[4][5][6][7]

Q2: My final product of 3-amino-4-iodofurazan has low purity. What are the most likely impurities?

The primary impurity that often leads to low purity in this synthesis is the formation of a triazene byproduct.[8] This occurs when the in-situ generated diazonium salt couples with unreacted 3,4-diaminofurazan. Other potential impurities can include unreacted starting material (DAF), the diazonium salt if it does not fully react, and potentially di-iodinated product (3,4-diiodofurazan), although the mono-iodination is generally favored.

Troubleshooting Guide: Low Purity in 3-Amino-4-Iodofurazan Synthesis

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions to improve the purity of your final product.

Problem 1: Significant Presence of a Colored Impurity, and NMR/IR Spectra Do Not Match the Expected Product.

Likely Cause: Formation of a triazene byproduct. Triazenes are often colored compounds and are a common side product in diazotization reactions where unreacted starting amine is present.[8] The diazonium salt, an electrophile, can attack the nucleophilic amino group of another DAF molecule.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of the diazotizing agent (e.g., sodium nitrite) can help to ensure that all the starting DAF is converted to the diazonium salt, leaving no unreacted amine to form the triazene. However, a large excess should be avoided as it can lead to other side reactions.

  • Slow Addition of Diazotizing Agent: Add the solution of the diazotizing agent (e.g., aqueous sodium nitrite) dropwise and slowly to the acidic solution of DAF at a low temperature (0-5 °C).[] This maintains a low concentration of the diazotizing agent at any given time, favoring the desired diazotization over the competing triazene formation.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition of the diazotizing agent. This will help to disperse the reagent quickly and prevent localized high concentrations that can promote side reactions.

Experimental Protocol: Minimizing Triazene Formation

  • Dissolve 3,4-diaminofurazan in a suitable mineral acid (e.g., HCl or H2SO4) and cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • With vigorous stirring, add the sodium nitrite solution dropwise to the DAF solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

ParameterRecommendationRationale
Temperature 0-5 °CStabilizes the diazonium salt and minimizes side reactions.
NaNO2 Addition Slow, dropwisePrevents localized high concentrations of the diazotizing agent.
Stirring VigorousEnsures rapid and even dispersion of reagents.
Problem 2: The Final Product Contains Unreacted 3,4-Diaminofurazan (DAF).

Likely Cause: Incomplete diazotization of the starting material. This can be due to insufficient diazotizing agent, poor reaction conditions, or degradation of the nitrous acid before it can react.

Solutions:

  • Check Reagent Quality: Ensure that the sodium nitrite used is of high purity and has not degraded.

  • Acid Concentration: The diazotization reaction is acid-catalyzed.[9][10] Ensure that the concentration of the mineral acid is sufficient. Typically, at least 2.5-3 equivalents of acid per equivalent of amine are used; one equivalent to form the amine salt, one to liberate nitrous acid from sodium nitrite, and an excess to maintain an acidic environment.

  • Reaction Time: After the addition of sodium nitrite, allow the reaction to stir for a sufficient amount of time at low temperature to ensure the diazotization goes to completion.

Problem 3: Difficulty in Removing the Triazene Impurity During Purification.

Likely Cause: The triazene byproduct may have similar solubility properties to the desired 3-amino-4-iodofurazan, making separation by simple recrystallization challenging.

Solutions:

  • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. Triazenes are generally less polar than the corresponding amines. A solvent system that exploits this small polarity difference may be effective. Consider mixed solvent systems (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique. Use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar 3-amino-4-iodofurazan from the less polar triazene.

  • Acidic Wash: Triazenes can be labile in the presence of strong acids, decomposing back to the diazonium salt and the amine.[8] A carefully controlled acidic wash of the crude product (dissolved in an organic solvent) might help to remove the triazene. However, this must be done cautiously to avoid degradation of the desired product.

Purification MethodPrincipleKey Considerations
Recrystallization Difference in solubilityExperiment with various polar and non-polar solvent mixtures.[11][12]
Column Chromatography Difference in polaritySilica gel is a good stationary phase; eluent polarity needs optimization.
Acidic Wash Triazene instability in acidUse dilute acid and monitor for product degradation.

Visualization of the Synthetic and Troubleshooting Workflow

The following diagrams illustrate the key steps in the synthesis and the decision-making process for troubleshooting purity issues.

SynthesisWorkflow cluster_synthesis Synthesis of 3-amino-4-iodofurazan cluster_purification Purification and Analysis DAF 3,4-Diaminofurazan (DAF) Diazotization Diazotization (NaNO2, H+, 0-5 °C) DAF->Diazotization Diazonium Furazan Diazonium Salt Diazotization->Diazonium Iodination Iodination (KI or NaI) Diazonium->Iodination Crude Crude Product Iodination->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Analysis Purity Analysis (NMR, IR, HPLC) Purification->Analysis Pure_Product Pure 3-amino-4-iodofurazan Analysis->Pure_Product

Caption: General workflow for the synthesis and purification of 3-amino-4-iodofurazan.

TroubleshootingFlowchart Start Low Purity of 3-amino-4-iodofurazan Check_Impurity Identify Impurity (NMR, TLC, HPLC) Start->Check_Impurity Triazene Triazene Impurity Check_Impurity->Triazene Colored impurity, characteristic signals Unreacted_DAF Unreacted DAF Check_Impurity->Unreacted_DAF DAF signals present Other Other Impurities Check_Impurity->Other Unidentified signals Optimize_Stoichiometry Optimize Stoichiometry (slight excess NaNO2) Triazene->Optimize_Stoichiometry Slow_Addition Slow Reagent Addition (dropwise at 0-5 °C) Triazene->Slow_Addition Optimize_Diazotization Ensure Complete Diazotization (reagent quality, acid conc., time) Unreacted_DAF->Optimize_Diazotization Purification_Strategy Refine Purification (solvent screening, chromatography) Other->Purification_Strategy End High Purity Product Optimize_Stoichiometry->End Slow_Addition->End Optimize_Diazotization->End Purification_Strategy->End

Caption: Troubleshooting flowchart for low purity in 3-amino-4-iodofurazan synthesis.

Characterization of 3-Amino-4-Iodofurazan

For verification of the final product, the following spectroscopic data can be expected. Note that exact peak positions may vary slightly depending on the solvent and instrument used.

  • ¹H NMR: The spectrum should show a characteristic broad singlet for the amino (-NH₂) protons. The chemical shift will be solvent-dependent.

  • ¹³C NMR: Two distinct signals for the carbon atoms of the furazan ring are expected. The carbon attached to the iodine atom will be significantly shifted compared to the carbon attached to the amino group.

  • IR Spectroscopy: Look for characteristic peaks corresponding to the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C=N stretching of the furazan ring, and N-O stretching.[13]

References

  • Three methods of synthesizing 3,4-diaminofurazan. Available from: [Link]

  • Two new synthesis method of 3, 4-diaminofurazan. Available from: [Link]

  • Synthesis of 3-alkyl-4-aminofurazans. Available from: [Link]

  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Available from: [Link]

  • Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan. Available from: [Link]

  • Process for the manufacture of diaminofurazan.
  • Triazenes. In: Wikipedia. ; 2023. Available from: [Link]

  • Diazotization Reaction Mechanism. Available from: [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Available from: [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available from: [Link]

  • Diazotisation. Available from: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available from: [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water. Available from: [Link]

  • NMR spectroscopic study of 3-nitrofurazans. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. Available from: [Link]

  • DETERMINATION OF TRIAZINE HERBICIDES IN SOIL SAMPLES BY ULTRASOUND-ASSISTED EXTRACTION FOLLOWED BY DISPERSIVE LIQUID-LIQUID MICR. Available from: [Link]

  • Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. Available from: [Link]

  • Kinetics and Mechanism of Diazotization. Available from: [Link]

  • Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials. Available from: [Link]

  • Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. Available from: [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. Available from: [Link]

  • Diazotization reaction: Mechanism and Uses. Available from: [Link]

Sources

Validation & Comparative

Definitive Guide to IR Characterization of 3-Amino-4-Iodofurazan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands of Amino-Iodofurazan Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of high-energy density materials (HEDMs) and pharmaceutical intermediates, 3-amino-4-iodofurazan serves as a critical halogenated scaffold. Its primary utility lies in its reactivity: the iodine atom acts as a versatile leaving group for nucleophilic substitution (e.g., azidation to form 3-amino-4-azidofurazan) or coupling reactions.

However, distinguishing 3-amino-4-iodofurazan from its precursors (like 3,4-diaminofurazan, DAF ) and its derivatives (like 3-amino-4-nitrofurazan, ANF ) solely by physical appearance is difficult. Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural validation. This guide outlines the specific spectral "fingerprint" of amino-iodofurazan, distinguishing it from its structural analogs through characteristic absorption bands.

The Spectral Profile: Amino-Iodofurazan

The IR spectrum of 3-amino-4-iodofurazan is dominated by the interplay between the electron-donating amino group (


) and the electron-withdrawing furazan ring, modified by the heavy iodine atom.
A. Functional Group Region (4000 – 1500 cm⁻¹)

The high-frequency region confirms the integrity of the amino-furazan core.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (

)
Asymmetric Stretch (

)
3400 – 3450 MediumDistinct doublet characteristic of primary amines.
Primary Amine (

)
Symmetric Stretch (

)
3300 – 3350 MediumPaired with the asymmetric peak; confirms

is intact.
Furazan Ring C=N Stretching1610 – 1580 StrongThe "heartbeat" of the furazan ring. Often overlaps with

bending.
Amine (

)
Scissoring / Bending (

)
1620 – 1590 MediumUsually appears as a shoulder or broadening of the C=N band.
B. Fingerprint Region (1500 – 400 cm⁻¹)

This region contains the critical data for differentiating the iodo- derivative from the nitro- or azido- analogs.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Furazan Ring Ring Breathing / N-O Stretch1450 – 1380 StrongCharacteristic of the 1,2,5-oxadiazole cycle.
C-I Bond C-I Stretching (

)
~500 – 600 Weak/MedCRITICAL: The heavy iodine atom shifts this stretch to the far-IR/low fingerprint region.
Ring Deformation Skeletal Bending880 – 860 MediumSensitive to 3,4-substitution patterns.

Expert Insight: The C-I stretch is often difficult to identify definitively in standard FTIR (which typically cuts off at 400 cm⁻¹) due to its low intensity and frequency. The most reliable IR confirmation of 3-amino-4-iodofurazan is often "negative evidence": the presence of the Amino/Furazan bands without the strong peaks of Nitro or Azide groups.

Comparative Analysis: Differentiating Alternatives

In a synthetic workflow, you are typically monitoring the conversion of DAF to Amino-Iodo , or Amino-Iodo to Azido/Nitro species. Here is how to distinguish them.

Comparison Table: Diagnostic Bands
CompoundStructureKey Diagnostic Band 1 (cm⁻¹)Key Diagnostic Band 2 (cm⁻¹)Key Diagnostic Band 3 (cm⁻¹)
3-Amino-4-Iodofurazan

3400/3300 (

)
1600 (Ring C=N)Absence of 1550/1350 (

) & 2130 (

)
3,4-Diaminofurazan (DAF)

3400-3200 (Broad/Multi)1630 (Strong

bend)
Absence of C-I or

. Higher H-bonding broadening.
3-Amino-4-Nitrofurazan (ANF)

1560 – 1540 (Asym

)
1360 – 1340 (Sym

)
3450/3350 (

shifts due to electron withdrawal)
3-Amino-4-Azidofurazan

2160 – 2130 (

Stretch)
3400/3300 (

)
Very Strong Azide peak is unmistakable.
Differentiation Logic:
  • Vs. DAF: DAF has two amino groups, leading to a broader, more complex H-bonding network in the 3200-3400 region and a more intense bending mode at ~1630 cm⁻¹. The substitution of one

    
     with Iodine simplifies the high-frequency spectrum.
    
  • Vs. ANF: If you see strong bands at 1550 cm⁻¹ and 1350 cm⁻¹ , your iodination failed, or you have oxidized the ring to a nitro group.

  • Vs. Azide: The azide stretch at ~2130 cm⁻¹ is one of the strongest signals in organic IR. Its absence confirms the iodine has not yet been displaced by azide.

Experimental Protocol: Validating Synthesis

To ensure scientific integrity, follow this self-validating protocol for characterizing your product.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep and allows for easy recovery of the valuable intermediate.

Step-by-Step Workflow:

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~2 mg of dry solid 3-amino-4-iodofurazan on the Diamond/ZnSe crystal.

    • Note: Ensure the sample is completely dry. Residual solvent (water/ethanol) will obscure the

      
       region.
      
  • Acquisition: Apply high pressure to ensure contact. Collect 32-64 scans.[1]

  • Validation Check (The "Negative" Test):

    • Check 2100-2200 cm⁻¹. Signal?

      
      Azide Contamination. 
      
    • Check 1530-1560 cm⁻¹. Signal?

      
      Nitro Contamination. 
      
    • Check 3200-3500 cm⁻¹. Doublet present?

      
      Amine confirmed. 
      
  • Low-Frequency Verification (Optional): If your FTIR goes down to 400 cm⁻¹, look for a medium/weak band near 500-600 cm⁻¹ for C-I. For definitive C-I confirmation, Raman spectroscopy is recommended (strong band at ~150-200 cm⁻¹).

Synthesis & QC Logic Diagram

The following diagram illustrates the synthesis pathway and the critical QC decision points based on IR data.

G cluster_legend Spectral Logic DAF Start: 3,4-Diaminofurazan (DAF) Sandmeyer Reaction: Diazotization + KI DAF->Sandmeyer Synthesis Product Target: 3-Amino-4-Iodofurazan Sandmeyer->Product Isolation QC_Check QC: IR Analysis Product->QC_Check Sample QC_Check->Product Pass: NH2 Doublet (3400) No NO2/N3 Nitro Impurity: Nitrofurazan (Oxidation Side Product) QC_Check->Nitro Fail: Peaks at 1550/1350 Azide Derivative: Azidofurazan (Next Step Product) QC_Check->Azide Fail: Peak at 2130 key Green Path = Pure Product Red Dashed = Impurity Detected

Caption: Logical workflow for the synthesis and IR-based quality control of 3-amino-4-iodofurazan, highlighting critical impurity checks.

References
  • Synthesis of 3,4-Diaminofurazan (Precursor)

    • Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan. Chinese Journal of Energetic Materials.

  • Characterization of Amino-Nitrofurazan (Analog)

    • Wang, B., et al. (2012). Synthesis of 3-amino-4-nitrofurazan by an improved method. ResearchGate.[2][3][4][5]

  • Azidofurazan Derivatives (Downstream Product)

    • Li, Y., et al. (2021). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material. ACS Omega/PubMed Central.

  • Vibrational Spectroscopy of Furazans

    • Shukla, J.P., et al. (2008). Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid (Structural analog for amino group behavior). Spectrochimica Acta Part A.

Sources

Comparative Reactivity Guide: 3-Amino-4-Iodofurazan vs. 3-Amino-4-Chlorofurazan

[1]

Executive Summary: The Halogen Switch

In the architecture of high-energy density materials (HEDMs) and bioactive heterocycles, the furazan (1,2,5-oxadiazole) ring acts as a powerful electron-withdrawing scaffold.[1] When functionalizing this core, the choice between 3-amino-4-iodofurazan (AIF) and 3-amino-4-chlorofurazan (ACF) is rarely a matter of simple substitution—it dictates the synthetic pathway.[1]

  • Select AIF when your workflow requires transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).[1] The weak C–I bond facilitates rapid oxidative addition, enabling carbon-carbon bond formation under milder conditions.

  • Select ACF for Nucleophilic Aromatic Substitution (

    
    )  or cost-sensitive scale-up.[1] The C–Cl bond, while stronger, is sufficiently activated by the electron-deficient furazan ring to undergo displacement with strong nucleophiles, often without transition metals.[1]
    

This guide analyzes the mechanistic divergence of these two precursors, supported by experimental protocols and reactivity data.

Physicochemical & Structural Comparison

The electronic environment of the furazan ring creates a unique reactivity landscape. The high electronegativity of the ring nitrogens and oxygen depletes electron density from the C3 and C4 positions, activating the halogen substituents.

Feature3-Amino-4-Chlorofurazan (ACF)3-Amino-4-Iodofurazan (AIF)Impact on Reactivity
Bond Dissociation Energy (C-X) ~95 kcal/mol (Strong)~65 kcal/mol (Weak)AIF undergoes oxidative addition significantly faster.[1]
C-X Bond Length ~1.70 Å~2.05 ÅSteric relief in AIF is higher, but the bond is more labile.[1]
Electronegativity (

)
3.162.66ACF creates a more electropositive carbon center, aiding nucleophilic attack (

).[1]
Polarizability LowHighAIF stabilizes transition states involving charge dispersion.
Primary Application Precursor for azo-bridging;

substrate.
Scaffold for bi-aryl/alkynyl furazans via Pd-catalysis.

Reactivity Profile I: Metal-Catalyzed Cross-Coupling

The "Iodo Advantage"

For drug discovery and advanced materials synthesis, constructing C–C bonds directly on the furazan ring is critical.[1] Here, AIF is the superior candidate.[1] The mechanism relies on the Oxidative Addition step of the catalytic cycle, where the catalyst inserts into the C–X bond.

Mechanistic Insight

The electron-deficient nature of the furazan ring actually deactivates the C–Cl bond toward oxidative addition (making the metal insertion harder compared to phenyl chlorides). However, the C–I bond in AIF remains sufficiently weak to facilitate this step even with standard Pd(0) catalysts.[1]

Experimental Evidence:

  • Suzuki-Miyaura: AIF couples with aryl boronic acids in >85% yields using

    
    .[1] ACF typically requires specialized, electron-rich ligands (e.g., Buchwald phosphines) or higher temperatures (>100°C) to achieve comparable conversion.[1]
    
  • Sonogashira: AIF reacts with terminal alkynes at room temperature. ACF is virtually inert under standard Sonogashira conditions.

Visualization: Catalytic Cycle Divergence

The following diagram illustrates the kinetic bottleneck faced by ACF compared to AIF.

CrossCouplingCatPd(0) CatalystOxAdd_IOxidative Addition(Fast, RT)Cat->OxAdd_I + AIFOxAdd_ClOxidative Addition(Slow, High E_a)Cat->OxAdd_Cl + ACFAIF3-Amino-4-Iodofurazan(AIF)AIF->OxAdd_IACF3-Amino-4-Chlorofurazan(ACF)ACF->OxAdd_ClInt_IPd(II)-I ComplexOxAdd_I->Int_IInt_ClPd(II)-Cl ComplexOxAdd_Cl->Int_ClRequiresSpecial LigandsProdFunctionalized FurazanInt_I->ProdTransmetallation& Red. Elim.Int_Cl->ProdLow Yield

Figure 1: Comparative oxidative addition kinetics. The C-Cl bond acts as a kinetic trap without specialized conditions, whereas C-I allows rapid catalytic turnover.[1]

Reactivity Profile II: Nucleophilic Aromatic Substitution ( )

The "Chloro Viability" [1]

While AIF dominates in metal catalysis, ACF shines in classical nucleophilic substitution.[1] The furazan ring acts similarly to a p-nitrobenzene moiety, activating the C4 position for nucleophilic attack.

  • Mechanism: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like complex (negative charge delocalized onto ring nitrogens).[1]

  • Why ACF? Although Iodine is a better leaving group, Chlorine is more electronegative.[1] This pulls electron density from C4, making it more susceptible to the initial attack of the nucleophile (often the rate-determining step in activated systems). Furthermore, the high cost and atom economy of Iodine make ACF the preferred choice for simple substitutions (e.g., with methoxide, azide).[1]

Protocol: Synthesis of 3-Amino-4-Azidofurazan (Energetic Precursor)

This protocol demonstrates the utility of ACF in generating high-nitrogen compounds.[1]

Reagents:

  • 3-Amino-4-chlorofurazan (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • DMSO (Solvent)[1]

Workflow:

  • Dissolution: Dissolve ACF in DMSO (0.5 M concentration).

  • Addition: Add

    
     slowly at ambient temperature. (Caution: Exothermic).[1]
    
  • Heating: Heat to 60°C for 4 hours. The electron-withdrawing furazan ring facilitates chloride displacement.

  • Workup: Pour into ice water. The product precipitates.[2]

  • Validation: Monitor disappearance of C-Cl stretch (~1090 cm⁻¹) and appearance of Azide stretch (~2130 cm⁻¹) via IR.

Reactivity Profile III: Amino-Group Transformations

Oxidative Coupling to Azo-Furazans

Both AIF and ACF are key precursors for azo-bridged bis-furazans , a class of sensitive high-performance explosives.[1] The halogen substituent affects the oxidation potential of the amino group.

  • Oxidant System:

    
     or 
    
    
    .
  • Comparison:

    • ACF: The chloro group is robust. Oxidative coupling of ACF yields 3,3'-dichloro-4,4'-azofurazan efficiently.[1]

    • AIF: The C–I bond is sensitive to strong oxidants. Under harsh oxidative conditions (e.g., concentrated nitric acid mixtures), the iodine can be oxidized to hypervalent iodine species or cleaved, leading to side products.[1] Protocol Adjustment: Use milder oxidants (e.g., activated

      
       or permanganate under controlled pH) for AIF.[1]
      
Workflow: Azo-Bridging Synthesis

AzoSynthesisStartStart: 3-Amino-4-HalofurazanBranch_ClChloro-Derivative (ACF)Start->Branch_ClBranch_IIodo-Derivative (AIF)Start->Branch_IOxidationOxidation Step(KMnO4 / H+)Prod_Cl3,3'-Dichloro-4,4'-azofurazan(High Yield, Stable)Oxidation->Prod_ClClean ReactionProd_I3,3'-Diiodo-4,4'-azofurazan(Moderate Yield, Light Sensitive)Oxidation->Prod_IControlled ConditionsSide_RxnSide Reaction:Iodine Oxidation / CleavageOxidation->Side_RxnHarsh ConditionsBranch_Cl->OxidationBranch_I->Oxidation

Figure 2: Oxidative coupling pathways. ACF offers higher stability during the harsh oxidation of the amino group.

References

  • Synthesis and Properties of Furazan Derivatives

    • Title: Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan.[1]

    • Source: RSC Publishing.
    • URL:[Link]

  • Energetic Materials & Furazan Chemistry

    • Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.[3]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Palladium Catalysis Mechanisms

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4][5][6]

    • Source: Journal of Chemical and Pharmaceutical Research.[5]

    • URL:[Link]

  • Nucleophilic Substitution in Furazans

    • Title: Experimental study on the synthesis of 3-amino-4-chloroximinofurazan.
    • Source: ResearchGate.[4][7][8][9][10]

    • URL:[Link]

Disclaimer

This guide is intended for qualified researchers. Furazan derivatives are potential high-energy materials.[1][11][12][13] All protocols must be conducted behind blast shields with appropriate PPE. Always verify the stability of iodofurazans, as weak C-I bonds can lead to unexpected radical formation.[1]

A Senior Application Scientist's Guide to Elemental Analysis of 4-Iodo-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel nitrogen-rich heterocyclic compounds, accurate elemental analysis is a cornerstone of establishing compound identity, purity, and stoichiometry. The subject of this guide, 4-Iodo-1,2,5-oxadiazol-3-amine (Molecular Formula: C₂H₂IN₃O), presents a unique set of analytical challenges due to its distinct chemical architecture. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights, to ensure the generation of reliable and accurate elemental composition data for this and similar challenging compounds.

The inherent characteristics of this compound, namely its high nitrogen content, the presence of an energetic oxadiazole (furazan) ring, and a heavy halogen (iodine), necessitate a carefully considered analytical approach.[1][2] Standard combustion methods may require optimization to ensure complete conversion of the thermally stable heterocyclic ring and to avoid the formation of volatile and difficult-to-quantify nitrogen oxides.[3] Furthermore, the presence of iodine requires specialized analytical techniques beyond the capabilities of standard CHN analyzers.

Theoretical Elemental Composition

A foundational aspect of any elemental analysis is the theoretical composition derived from the molecular formula. For this compound (C₂H₂IN₃O), with a molecular weight of 210.96 g/mol , the theoretical percentages are:

  • Carbon (C): 11.39%

  • Hydrogen (H): 0.96%

  • Iodine (I): 60.18%

  • Nitrogen (N): 19.92%

  • Oxygen (O): 7.58%

These values serve as the benchmark against which experimental results are compared. Achieving experimental values within an acceptable deviation (typically ±0.4%) is a common requirement for the verification of a compound's empirical formula.

Comparison of Analytical Methodologies

The complete elemental analysis of this compound requires a combination of techniques. While combustion analysis is the gold standard for Carbon, Hydrogen, and Nitrogen, the determination of Iodine and Oxygen requires distinct methodologies.

Element(s)Analytical TechniquePrincipleAdvantagesDisadvantages
C, H, N Combustion Analysis The sample is combusted in a high-oxygen environment, converting C to CO₂, H to H₂O, and N to N₂. These gases are then separated and quantified using thermal conductivity or infrared detectors.High precision and accuracy for C, H, and N.[4] Well-established and widely available.Not suitable for direct determination of oxygen or halogens. Incomplete combustion of nitrogen-rich heterocycles can be a challenge.
Iodine (I) Oxygen Flask Combustion with Titration The sample is combusted in an oxygen-filled flask. The resulting iodine-containing products are absorbed into a solution and converted to iodide, which is then titrated.[5][6][7][8][9]Relatively low cost and can be performed with standard laboratory equipment.Can be labor-intensive and may have lower sensitivity compared to instrumental methods. Potential for incomplete absorption of combustion products.
Iodine (I) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is digested, typically using microwave-assisted acid digestion, and introduced into a high-temperature plasma. The resulting ions are then separated by their mass-to-charge ratio and quantified.[10][11][12][13][14][15][16][17]Very high sensitivity and specificity, allowing for trace-level determination. Can be used for multi-elemental analysis.High initial instrument cost and requires specialized expertise. Sample preparation can be complex and is a potential source of error.
Oxygen (O) Pyrolysis with Thermal Conductivity Detection The sample is pyrolyzed in an inert gas stream, converting oxygen to carbon monoxide (CO). The CO is then separated and quantified using a thermal conductivity detector.Direct and accurate method for oxygen determination.Requires a dedicated elemental analyzer or a modified CHN analyzer.
Iodine (I) Sodium Fusion with Titration The organic compound is fused with metallic sodium to convert covalently bonded iodine into sodium iodide. This is then dissolved in water and titrated.[18][19]A classic and reliable qualitative and quantitative method.Requires handling of hazardous metallic sodium. Can be time-consuming.

Recommended Analytical Workflow

For a comprehensive and validated elemental analysis of this compound, a multi-instrument approach is recommended. This ensures that each element is determined using the most appropriate and accurate method.

Caption: Recommended analytical workflow for this compound.

Experimental Protocols

Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

Rationale: This standard method provides high accuracy for C, H, and N. For nitrogen-rich heterocycles, ensuring complete combustion is critical. This is achieved by using a modern elemental analyzer with optimized combustion parameters and appropriate catalysts.[4][20]

Protocol:

  • Instrument Calibration: Calibrate the CHN elemental analyzer using certified standards such as Acetanilide or Sulfanilamide. Ensure the calibration curve is linear over the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound into a tin capsule.

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a combustion tube heated to approximately 950-1050°C in a pure oxygen environment. The combustion products (CO₂, H₂O, N₂, and iodine species) are passed through a reduction tube to convert nitrogen oxides to N₂.

  • Gas Separation and Detection: The gaseous products are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Iodine (I) Analysis via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Rationale: ICP-MS offers superior sensitivity and accuracy for iodine determination compared to titrimetric methods.[10][15] Microwave-assisted acid digestion ensures complete sample decomposition and minimizes the loss of volatile iodine.[12]

Protocol:

  • Sample Digestion: a. Accurately weigh 2-5 mg of the sample into a clean microwave digestion vessel. b. Add a mixture of concentrated nitric acid and hydrogen peroxide. c. Seal the vessel and place it in a microwave digestion system. d. Rump the temperature to approximately 200°C and hold for 20-30 minutes to ensure complete digestion. e. Allow the vessel to cool, then carefully open and dilute the digestate to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of iodine calibration standards from a certified stock solution. The standards should bracket the expected concentration of iodine in the diluted sample digestate.

  • Analysis: Introduce the blank, calibration standards, and sample solutions into the ICP-MS. Monitor the signal for the iodine isotope at m/z 127.

  • Data Analysis: Quantify the iodine concentration in the sample solution using the calibration curve. Calculate the percentage of iodine in the original solid sample.

Oxygen (O) Analysis via Pyrolysis

Rationale: Direct oxygen analysis is more accurate than calculating it by difference, especially when other heteroatoms are present. Pyrolysis converts all oxygen in the sample to carbon monoxide for reliable quantification.

Protocol:

  • Instrument Setup: Utilize an elemental analyzer equipped for oxygen determination. The instrument will have a pyrolysis reactor, typically containing nickelized carbon, heated to around 1100°C.

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a silver capsule.

  • Pyrolysis: The sample is dropped into the pyrolysis tube. The oxygen in the compound reacts with the carbon to form carbon monoxide (CO).

  • Detection: The CO is separated from other pyrolysis gases and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of oxygen based on the detector response and the sample weight.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, a multi-faceted approach to validation is essential:

  • System Suitability: Before each analytical run, system suitability should be verified by analyzing a known standard to confirm the instrument is performing within established parameters.

  • Method Validation: For a novel compound, the analytical methods should be validated for accuracy, precision, linearity, and specificity according to relevant guidelines (e.g., ICH Q2(R1)).

  • Use of Certified Reference Materials (CRMs): While a specific CRM for this compound is unlikely to be available, the use of CRMs for each element from a similar matrix (where possible) can provide confidence in the analytical process.[21][22] NIST and other standards organizations provide a range of organic and inorganic CRMs.[23][24]

  • Analysis of Multiple Batches: Consistent elemental analysis results across different synthetic batches of the compound provide strong evidence of the compound's identity and the reliability of the manufacturing process.

  • Orthogonal Techniques: Where feasible, confirming the results with an alternative analytical technique can provide an additional layer of validation. For instance, iodine content could be cross-verified using oxygen flask combustion and titration.

Conclusion

The elemental analysis of this compound is a non-trivial undertaking that demands a combination of analytical techniques and a thorough understanding of the compound's chemical properties. By employing a workflow that includes high-temperature combustion for CHN, microwave-assisted digestion followed by ICP-MS for iodine, and pyrolysis for oxygen, researchers can obtain accurate and reliable data. Adherence to rigorous calibration, validation, and quality control procedures is paramount to ensuring the scientific integrity of the results, which are fundamental for publication, regulatory submissions, and the overall advancement of drug discovery and development programs.

References

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. Retrieved from [Link]

  • NIST. (n.d.). Certificate of Analysis - Standard Reference Material® 3530. Retrieved from [Link]

  • SpringerLink. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

  • ResearchGate. (2014). Simultaneous determination of iodide and iodate in povidone iodine solution by ion chromatography with homemade and exchange capacity controllable columns and column-switching technique. Retrieved from [Link]

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  • ResearchGate. (n.d.). REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]

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  • BrJAC. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Retrieved from [Link]

  • ACS Publications. (n.d.). Materials-Genome Approach to Energetic Materials. Retrieved from [Link]

  • ASTM. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion'. Retrieved from [Link]

  • PubMed Central. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2012). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Retrieved from [Link]

  • TA Instruments. (n.d.). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]

  • PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

  • Joint Research Centre. (2024). Amendment of the EURL evaluation report. Retrieved from [Link]

  • PubMed. (2010). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Retrieved from [Link]

  • ResearchGate. (2019). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. Retrieved from [Link]

  • e-Publications@Marquette. (2002). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved from [Link]

  • IJRPS. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. Retrieved from [Link]

  • PubMed Central. (2016). Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes. Retrieved from [Link]

  • Publisso. (2021). Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. Retrieved from [Link]

  • Bentham Science. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • Frontiers. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • ResearchGate. (2021). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice. Retrieved from [Link]

  • PubMed Central. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Retrieved from [Link]

  • Unacademy. (n.d.). Oxygen flask combustion method. Retrieved from [Link]

  • ResearchGate. (2018). Determination of iodide, iodate and organo-iodine in waters with a new total organic iodine measurement approach. Retrieved from [Link]

  • ResearchGate. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

  • Assiut University. (n.d.). Element analysis. Retrieved from [Link]

  • MDPI. (n.d.). Prediction and Construction of Energetic Materials Based on Machine Learning Methods. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

  • MDPI. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[25][25]bicyclic Structures. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis and Handling of 4-Iodo-1,2,5-oxadiazol-3-amine: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals at the forefront of novel molecular discovery, the synthesis and handling of unique compounds like 4-Iodo-1,2,5-oxadiazol-3-amine present both exciting opportunities and critical safety challenges. The oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its presence in a range of pharmacologically active agents.[1] The introduction of an iodine atom and an amine group to this scaffold suggests a molecule with versatile reactivity, yet it also necessitates a rigorous and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and similar novel chemical entities.

Hazard Assessment: An Expert's Perspective on a Novel Compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the known hazards of analogous structures is paramount. The core structure, a 1,2,5-oxadiazole (also known as a furazan), combined with an iodo- and an amino-substituent, dictates our primary safety concerns.

Structurally similar oxadiazole derivatives are known to cause skin and serious eye irritation. Inhalation of dusts or vapors may lead to respiratory tract irritation.[2][3] Furthermore, organic iodo-compounds can be toxic if swallowed, in contact with skin, or if inhaled.[4] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring stringent control measures to prevent exposure.

Some energetic materials are based on oxadiazole rings, and while there is no direct evidence for this specific compound, some reactions involving related structures can be exothermic and require careful temperature control.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a procedural step but a critical barrier between the researcher and potential harm. For handling this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free, chemical-resistant gloves (e.g., Nitrile).Protects against skin contact. Double-gloving is recommended for handling hazardous drugs and allows for the safe removal of the outer glove if contamination is suspected.[6] Powder-free gloves prevent the aerosolization and inhalation of the compound adsorbed to powder particles.[6]
Eye Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes and airborne particles, protecting the eyes and mucous membranes.[7]
Lab Coat/Gown A long-sleeved, disposable gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Disposable gowns are preferred to avoid cross-contamination.[7]
Respiratory Protection A NIOSH-approved N-95 respirator or higher.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_decon Decontamination & Doffing Don Gown Don Gown Don Respirator Don Respirator Don Gown->Don Respirator Don Inner Gloves Don Inner Gloves Don Respirator->Don Inner Gloves Don Eye Protection Don Eye Protection Don Inner Gloves->Don Eye Protection Don Outer Gloves Don Outer Gloves Don Eye Protection->Don Outer Gloves Handle Compound Handle Compound Don Outer Gloves->Handle Compound Remove Outer Gloves Remove Outer Gloves Handle Compound->Remove Outer Gloves Remove Gown Remove Gown Remove Outer Gloves->Remove Gown Remove Eye Protection Remove Eye Protection Remove Gown->Remove Eye Protection Remove Inner Gloves Remove Inner Gloves Remove Eye Protection->Remove Inner Gloves Remove Respirator Remove Respirator Remove Inner Gloves->Remove Respirator Wash Hands Wash Hands Remove Respirator->Wash Hands

Operational Plan: From Receipt to Reaction

A meticulous operational plan is crucial to minimize exposure and ensure a safe working environment.

Receiving and Storage
  • Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly closed.[9]

Handling and Synthesis
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to control airborne exposure.[9]

  • Weighing: When weighing the solid compound, use a balance within the fume hood or a vented balance enclosure.

  • Transfers: Use appropriate tools (spatulas, etc.) to avoid generating dust. For solutions, use sealed containers and appropriate liquid handling techniques to prevent splashes.

  • Reaction Setup: Ensure that the reaction vessel is appropriately sized and that the setup allows for controlled addition of reagents and monitoring of the reaction temperature, especially if there is a potential for exotherms.

Handling_Workflow Start Start Work in Fume Hood Work in Fume Hood Start->Work in Fume Hood Wear Full PPE Wear Full PPE Start->Wear Full PPE Weigh Solid Weigh Solid in Vented Enclosure Work in Fume Hood->Weigh Solid Wear Full PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Work-up & Purification Work-up & Purification Conduct Reaction->Work-up & Purification End End Work-up & Purification->End

Emergency Procedures: Preparedness is Key

Spills
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material and place in a sealed container.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • Ventilation: Ensure the area is well-ventilated after a spill.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solvents, in a separate, clearly labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9] Contact your institution's EHS department for specific disposal procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely explore the potential of this compound, ensuring that scientific advancement and personal safety go hand in hand.

References

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. UNODC. 2020. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. 2006. Available from: [Link]

  • 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). OSTI.gov. 2023. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 2022. Available from: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. ResearchGate. 2025. Available from: [Link]

  • Four Types of Radiation Protection PPE Explained. Barrier Technologies. 2025. Available from: [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025. Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.